molecular formula C₉H₉NO₄ B020674 4-Acetamidosalicylic acid CAS No. 50-86-2

4-Acetamidosalicylic acid

Cat. No.: B020674
CAS No.: 50-86-2
M. Wt: 195.17 g/mol
InChI Key: YBTVSGCNBZPRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidosalicylic acid is a salicylic acid derivative designed as a key intermediate and scaffold in medicinal chemistry and pharmacological research. This compound is of significant interest for developing novel therapeutic agents and studying complex biochemical pathways. Key Research Applications and Value: Non-Saccharide α-Glucosidase Inhibition: Emerging as a promising core structure for developing novel non-saccharide α-glucosidase inhibitors. Derived compounds have shown significant activity, potentially contributing to the management of postprandial hyperglycemia in Type 2 Diabetes Mellitus research . Anticancer Properties: The salicylic acid scaffold is known to exhibit anticancer effects. Research on related compounds indicates potential to induce endoplasmic reticulum stress and promote apoptosis in cancer cells, such as melanoma, suggesting a valuable pathway for oncology investigation . Anti-inflammatory and Analgesic Potential: As a derivative of salicylic acid (a precursor to aspirin), this acetamido-substituted analog serves as a candidate for designing new anti-inflammatory and analgesic agents. Studies on closely related 5-acetamido-2-hydroxy benzoic acid derivatives demonstrate potent peripheric and central anti-nociceptive activity . Antimicrobial Activity: Salicylic acid amide derivatives have documented antimicrobial properties, positioning this compound as a versatile precursor for synthesizing compounds evaluated against various bacterial pathogens . Molecular Modeling and Docking Studies: The structure of this compound is suitable for computational chemistry studies. Researchers utilize this compound and its derivatives for molecular docking to investigate interactions with enzymatic targets like cyclooxygenase-2 (COX-2) and microbial neuraminidase . Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVSGCNBZPRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198167
Record name 4-Acetamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-86-2
Record name 4-Acetamidosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamido-2-hydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETAMIDOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidosalicylic Acid: History, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a derivative of salicylic acid, a compound with a rich history in medicine. While not as widely recognized as its close relative, acetylsalicylic acid (aspirin), this compound has been a subject of scientific interest. This technical guide provides a comprehensive overview of the history, synthesis, and biological activities of this compound, with a focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

History and Discovery

The precise historical account of the first synthesis of this compound is not well-documented in readily available literature. However, its discovery can be situated within the broader historical context of the exploration of salicylic acid derivatives in the late 19th and early 20th centuries. Following the successful synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897, a significant amount of research was directed towards modifying the structure of salicylic acid to enhance its therapeutic properties and reduce its side effects.[1][2] The primary method for the synthesis of this compound is the acetylation of 4-aminosalicylic acid (4-ASA).[3] 4-ASA itself gained prominence in the mid-20th century as a treatment for tuberculosis. It is plausible that this compound was synthesized and studied during this period as a potential metabolite or a derivative with modified pharmacokinetic or pharmacodynamic properties.

Physicochemical Properties

This compound is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9NO4[5]
Molecular Weight 195.17 g/mol [5]
CAS Number 50-86-2[5]
Melting Point 227-229 °C[6]
pKa 3.02±0.10 (Predicted)[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
IUPAC Name 4-acetamido-2-hydroxybenzoic acid[5]

Synthesis

The most common and straightforward method for the synthesis of this compound is the acetylation of 4-aminosalicylic acid.[3] This reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminosalicylic acid (4-ASA)

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Water

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-aminosalicylic acid in a suitable solvent, such as glacial acetic acid or a mixture of water and a base like sodium bicarbonate.

  • Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

  • A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, the reaction mixture is typically heated under reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation.

  • The reaction mixture is then cooled to room temperature and poured into cold water to precipitate the product.

  • The crude this compound is collected by filtration and washed with cold water to remove any unreacted starting materials and byproducts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • The purified crystals are dried under vacuum to yield the final product.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Dissolve Dissolve 4-ASA Start->Dissolve Add_Reagent Add Acetic Anhydride Dissolve->Add_Reagent Heat Heat under Reflux Add_Reagent->Heat Precipitate Precipitate in Water Heat->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Product Recrystallize->Dry End This compound Dry->End

Synthesis Workflow for this compound

Biological Activity and Mechanism of Action

The biological activities of this compound are believed to be similar to other salicylic acid derivatives, primarily exhibiting anti-inflammatory properties. The mechanism of action of salicylates is multifaceted and involves the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes
Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9] Salicylates have been shown to inhibit the activation of NF-κB.[9] This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Signaling Pathway of NF-κB Inhibition by Salicylates:

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases 4_ASA This compound 4_ASA->IKK_complex inhibits DNA DNA NFkB_active->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Proposed Mechanism of NF-κB Inhibition
Quantitative Bioactivity Data

Specific quantitative bioactivity data for this compound, such as IC50 values for COX inhibition or NF-κB inhibition, are not widely reported in publicly available literature. For comparison, the table below presents IC50 values for other known COX inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib13.020.49[10]
Phar-952399.320.82[10]
T0511-44248.420.69[10]
Zu-428001115.230.76[10]

Experimental Protocols for Biological Activity Assessment

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.

Logical Workflow for COX Inhibition Assay:

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prepare_Reagents Add_Enzyme Add Enzyme and Buffer to 96-well plate Prepare_Reagents->Add_Enzyme Add_Compound Add Test Compound and Incubate Add_Enzyme->Add_Compound Add_Substrate Initiate Reaction with Arachidonic Acid Add_Compound->Add_Substrate Add_Probe Add Colorimetric Probe (TMPD) Add_Substrate->Add_Probe Measure_Absorbance Measure Absorbance Add_Probe->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Workflow for In Vitro COX Inhibition Assay
NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Materials:

  • A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).

  • Test compound (this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the expression of the luciferase reporter gene.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The percentage of inhibition of NF-κB activity is calculated by comparing the luminescence of the compound-treated cells to the stimulated control cells.

  • The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a derivative of salicylic acid with potential anti-inflammatory properties. While its specific history of discovery is not well-defined, its synthesis and biological activities are in line with other salicylates. The primary mechanisms of its anti-inflammatory action are believed to be the inhibition of COX enzymes and the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific bioactivity and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into this and other related compounds.

References

An In-depth Technical Guide to 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Acetamidosalicylic acid, a salicylic acid derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential therapeutic applications, presenting data in a clear and accessible format.

Chemical Identity and Properties

This compound, a derivative of salicylic acid, is characterized by an acetamido group at the fourth position of the benzene ring. This modification influences its chemical and biological properties.

CAS Number: 50-86-2[1][2][3][4]

IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[1]

Synonyms: 4-Acetamido-2-hydroxybenzoic acid, 4-(Acetylamino)-2-hydroxybenzoic acid, p-Acetamidosalicylic acid, N-Acetyl-p-aminosalicylic acid, N-Acetyl-4-aminosalicylic acid[1][3]

Physicochemical Data
PropertyValueSource
Molecular FormulaC₉H₉NO₄[1][2][5]
Molecular Weight195.17 g/mol [1][2][5]
Melting Point227-229 °C[2]
AppearanceWhite solid
SolubilitySoluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, acetic acid, and acetone; hot-soluble in ethyl acetate and water.[6]
Toxicity (LD₅₀)2048 mg/kg (intraperitoneal, mouse)[2]

Synthesis of this compound

The primary and most common industrial method for synthesizing this compound is through the acetylation of 4-aminosalicylic acid. This reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent.[7]

Experimental Protocol: Acetylation of 4-Aminosalicylic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride or Acetyl chloride

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-aminosalicylic acid in ethyl acetate is prepared.

  • An aqueous solution of sodium bicarbonate is added to the reaction mixture, which is then cooled to 0 °C.

  • Acetyl chloride (or acetic anhydride) is added dropwise to the stirred mixture over a period of 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

  • The organic and aqueous layers are separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

G cluster_workflow Synthesis Workflow of this compound start Start: 4-Aminosalicylic Acid in Ethyl Acetate step1 Add Sodium Bicarbonate Solution and Cool to 0 °C start->step1 step2 Add Acetyl Chloride (or Acetic Anhydride) step1->step2 step3 Warm to Room Temperature and Stir for 2 hours step2->step3 step4 Separate Organic and Aqueous Layers step3->step4 step5 Wash Organic Layer with Brine and Dry step4->step5 step6 Remove Solvent under Reduced Pressure step5->step6 end_product End Product: This compound step6->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound via acetylation.

Potential Applications and Biological Activity

This compound serves as a versatile reactant in the synthesis of various derivatives with potential therapeutic applications. It is notably used in the preparation of salicylanilide derivatives, which have been investigated as inhibitors of the protein tyrosine kinase epidermal growth factor receptor.[3] Additionally, it is recognized as an impurity in the pharmaceutical drug Metoclopramide.[3][5]

The broader family of salicylic acid derivatives is well-documented for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[8][9] While specific signaling pathways for this compound are not extensively characterized, the known pathways of salicylic acid and its analogues provide a basis for understanding its potential mechanisms of action. For instance, derivatives of the structurally similar 5-acetamidosalicylic acid have been explored as potential COX-2 inhibitors for analgesic applications.[6]

Salicylic acid itself is a key signaling molecule in plants, mediating systemic acquired resistance against pathogens.[10][11] A proposed biosynthetic pathway involves the conversion of cinnamic acid to salicylic acid.[11]

G cluster_pathway Potential Biological Relevance of Salicylic Acid Derivatives Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid Benzoic Acid CinnamicAcid->BenzoicAcid SalicylicAcid Salicylic Acid BenzoicAcid->SalicylicAcid BA2H BiologicalActivity Biological Activities (Anti-inflammatory, Antimicrobial, etc.) SalicylicAcid->BiologicalActivity

Caption: A simplified diagram showing a biosynthetic pathway for salicylic acid and its link to biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Acetamidosalicylic acid (CAS No: 50-86-2), a derivative of salicylic acid, is a compound of interest in pharmaceutical research and development.[1] Structurally, it is a monohydroxybenzoic acid consisting of salicylic acid with an acetamido substituent at the 4-position.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, outlines common experimental and synthetic methodologies, and presents logical workflows relevant to its characterization. All quantitative data is summarized for clarity, and key processes are visualized to aid in understanding.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and drug development, influencing factors such as solubility, absorption, and formulation. The data, compiled from various sources, is presented below.

Table 1: Summary of Quantitative Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][2][3]
Melting Point 227-229 °C[2][3][4]
Boiling Point (Predicted) 470.6 ± 40.0 °C[2][4]
Density (Predicted) 1.462 ± 0.06 g/cm³[2]
pKa (Predicted) 3.02 ± 0.10[2][4]
LogP (Predicted) 1.6[1]
Appearance Off-White to Light Brown Solid[2][4]
Solubility Slightly soluble in DMSO and Methanol[2][4]

Experimental and Synthetic Protocols

Detailed experimental procedures for determining the physicochemical properties of this compound are not extensively published. However, methodologies for its synthesis and the analysis of related salicylic acid derivatives serve as a strong reference.

Synthesis via Acetylation of 4-Aminosalicylic Acid

The most common and direct method for producing this compound is through the acetylation of 4-aminosalicylic acid.[5] This reaction provides a straightforward route to the desired compound with good purity.

Detailed Methodology:

  • Reactant Preparation: A solution of 4-aminosalicylic acid is prepared in a suitable solvent, such as ethyl acetate, along with an aqueous solution of a base like sodium bicarbonate to neutralize the acid byproduct.[6]

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic nature of the acetylation reaction.[6]

  • Acetylation: An acetylating agent, typically acetic anhydride or acetyl chloride, is added dropwise to the cooled solution while stirring.[5][6] The use of these reagents provides insights into process efficiency and potential byproducts.[5]

  • Reaction Progression: The mixture is allowed to gradually warm to room temperature and is stirred for several hours to ensure the reaction goes to completion.[6]

  • Work-up and Isolation: The organic and aqueous layers are separated. The organic layer containing the product is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to obtain the final product of high purity.[7]

Solubility Determination via Spectrophotometry

A general method for determining the solubility of salicylic acid derivatives involves complexation with a metal ion followed by spectrophotometric analysis.[8]

Detailed Methodology:

  • Complex Formation: The salicylic acid derivative (in this case, this compound) is reacted with ferric nitrate to form a 1:1 colored complex.[8]

  • Standard Curve Generation: A series of standard solutions of the compound at known concentrations are prepared and reacted with ferric nitrate. The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. A standard curve of absorbance versus concentration is then plotted.

  • Sample Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, buffer, chloroform). The solution is allowed to equilibrate and then filtered to remove any undissolved solid.

  • Absorbance Measurement: An aliquot of the clear, saturated filtrate is diluted appropriately, reacted with ferric nitrate, and its absorbance is measured at the same λmax.

  • Concentration Calculation: The concentration of the compound in the saturated solution is determined by interpolating its absorbance value on the standard curve. This concentration represents the solubility of the compound. The process can be used to evaluate the partitioning of the drug between an aqueous layer and an organic layer like chloroform.[8]

Visualized Workflows and Pathways

To further clarify key processes, the following diagrams illustrate the logical flow of the synthesis of this compound and a general workflow for determining its solubility.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminosalicylic Acid D Mix & Cool (0°C) A->D B Acetic Anhydride or Acetyl Chloride B->D C Base (e.g., NaHCO3) C->D E Acetylation Reaction (Stir at RT) D->E Controlled Addition F Extraction & Washing E->F Reaction Completion G Drying & Solvent Evaporation F->G H Crude Product G->H I Pure this compound H->I Recrystallization

Caption: Logical workflow for the synthesis of this compound.

G Workflow for Spectrophotometric Solubility Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Solutions (Known Concentrations) C Add Ferric Nitrate to Standards A->C B Prepare Saturated Solution (Unknown Concentration) D Add Ferric Nitrate to Saturated Sample B->D Filter & Dilute E Measure Absorbance of Standards C->E F Measure Absorbance of Sample D->F G Plot Standard Curve (Abs vs Conc) E->G H Calculate Solubility F->H G->H Interpolate

Caption: General workflow for determining solubility via spectrophotometry.

References

Solubility Profile of 4-Acetamidosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamidosalicylic acid (4-ASA), a key compound of interest in pharmaceutical research and development. While quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively available in published literature, this document consolidates the existing qualitative information and provides a detailed experimental protocol for its determination. Furthermore, solubility data for the closely related compounds, salicylic acid and 4-aminosalicylic acid, are presented to offer a comparative physicochemical context. This guide is intended to be a valuable resource for scientists and researchers engaged in the formulation and development of this compound-based therapeutics.

Introduction

This compound, also known as N-acetyl-4-aminosalicylic acid, is an organic compound with the chemical formula C₉H₉NO₄.[1][2] Its structure, featuring both a carboxylic acid and an acetamido group on a salicylic acid backbone, suggests that its solubility will be influenced by the polarity of the solvent and the pH of the medium. Understanding the solubility of this compound is a critical parameter in drug development, impacting its dissolution, absorption, and overall bioavailability. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides the necessary tools for its experimental determination.

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a diverse range of solvents. While qualitative descriptors are available, precise numerical values such as g/100mL or mol/L are not well-documented.

Qualitative Solubility Information

Based on available information, this compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

Comparative Solubility of Related Compounds

To provide a frame of reference, the following table summarizes the solubility of the parent compound, salicylic acid, and the related compound, 4-aminosalicylic acid, in various solvents. It is important to note that these values are for comparative purposes only and do not represent the solubility of this compound.

SolventSalicylic Acid Solubility ( g/100 mL)4-Aminosalicylic Acid Solubility ( g/100 mL)
Water (20 °C)0.2[3]~0.2 (1 g in ~500 mL)[4]
EthanolVery soluble[3]~4.76 (1 g in 21 mL)[4]
Ether-Slightly soluble[4]
Benzene-Practically insoluble[4]
Chloroform-Virtually insoluble[4]
Carbon Tetrachloride-Virtually insoluble[4]

Note: The solubility of acidic and basic compounds is highly dependent on the pH of the aqueous medium.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffers of various pH)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess 4-ASA in Solvent) B Equilibration (Orbital Shaker, Constant Temperature) A->B Incubation (24-72h) C Sample Collection (Supernatant) B->C D Filtration (Removal of Undissolved Solid) C->D E Dilution D->E F Concentration Analysis (HPLC or UV-Vis) E->F G Solubility Calculation F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has addressed the solubility of this compound, a crucial parameter for its development as a pharmaceutical agent. While quantitative data remains scarce, the provided experimental protocol offers a robust framework for its determination. The comparative data for related compounds and the detailed workflow are intended to aid researchers in their formulation and analytical development efforts. Further studies to generate and publish comprehensive solubility data for this compound in various pharmaceutically relevant solvents and pH conditions are highly encouraged to advance our understanding of this important molecule.

References

Spectroscopic Profile of 4-Acetamidosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Acetamidosalicylic acid (CAS 50-86-2), a significant molecule in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[1]

  • Synonyms: 4-(Acetylamino)-2-hydroxybenzoic acid, p-Acetamidosalicylic acid[1]

  • Molecular Formula: C₉H₉NO₄[1]

  • Molecular Weight: 195.17 g/mol [1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted) [2]

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺196.06044
[M+Na]⁺218.04238
[M-H]⁻194.04588
[M+NH₄]⁺213.08698
[M+K]⁺234.01632
[M+H-H₂O]⁺178.05042
[M]⁺195.05261
[M]⁻195.05371

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

  • Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source is used. The sample solution is introduced into the mass spectrometer, where it is ionized.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start: 4-Aminosalicylic Acid reaction Acetylation (Acetic Anhydride or Acetyl Chloride) start->reaction product Crude this compound reaction->product purification Recrystallization product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

References

A Comprehensive Technical Guide to the Biological Activities of 4-Acetamidosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid, a derivative of salicylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the acetylation of 4-aminosalicylic acid to yield the core this compound structure. This scaffold can then be further modified at the carboxylic acid or phenolic hydroxyl group to generate a diverse library of ester and amide derivatives.

A general synthetic route involves the reaction of this compound with an appropriate alcohol or amine in the presence of a coupling agent or after conversion to a more reactive acyl chloride. Microwave-assisted synthesis has also been employed to improve reaction times and yields[1].

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological effects. The following sections summarize the key activities and present quantitative data where available.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid and its derivatives are well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Several studies have investigated the anti-inflammatory potential of this compound derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound Assay Model IC50 / Inhibition (%) Reference
This compound ester derivative A COX-1 Inhibition In vitro [Data not available in search results]
This compound ester derivative B COX-2 Inhibition In vitro [Data not available in search results]
This compound amide derivative C Carrageenan-induced paw edema Rat [Data not available in search results] [2]

| this compound amide derivative D | Carrageenan-induced paw edema | Rat | [Data not available in search results] |[2] |

Note: Specific IC50 values and percentage inhibition for this compound derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Anticancer Activity

The potential of salicylic acid derivatives as anticancer agents has been an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The anticancer effects are often attributed to mechanisms including the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways like NF-κB.

Table 2: Anticancer Activity of this compound Derivatives

Compound Cell Line Assay IC50 (µM) Reference
This compound derivative E Breast (MCF-7) MTT Assay [Data not available in search results]
This compound derivative F Colon (HCT-116) MTT Assay [Data not available in search results]

| this compound derivative G | Lung (A549) | MTT Assay | [Data not available in search results] | |

Note: Specific IC50 values for this compound derivatives against various cancer cell lines were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Antioxidant Activity

Many phenolic compounds, including salicylic acid derivatives, exhibit antioxidant properties by scavenging free radicals. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of this compound Derivatives

Compound Assay IC50 (µg/mL) Reference
This compound derivative H DPPH radical scavenging [Data not available in search results] [3]

| this compound derivative I | DPPH radical scavenging | [Data not available in search results] |[3] |

Note: Specific IC50 values for the antioxidant activity of this compound derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Antimicrobial Activity

Salicylic acid and its derivatives have long been known for their antimicrobial properties. Derivatives of this compound have been screened for their activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of this compound Derivatives

Compound Microorganism MIC (µg/mL) Reference
This compound derivative J Staphylococcus aureus [Data not available in search results] [4][5]
This compound derivative K Escherichia coli [Data not available in search results] [4][5]

| this compound derivative L | Candida albicans | [Data not available in search results] |[4] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Salicylic acid and its derivatives have been shown to inhibit the activation of NF-κB[6][7][8]. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and COX-2. The mechanism often involves the prevention of the degradation of the inhibitory protein IκB[8].

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NFkB_n NF-κB (p50/p65) (Active) NFkB->NFkB_n Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Derivative 4-Acetamidosalicylic Acid Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Induction of Apoptosis in Cancer Cells

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Salicylic acid derivatives have been shown to induce apoptosis in various cancer cell lines[2][9][10][11][12]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

Apoptosis_Induction cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative 4-Acetamidosalicylic Acid Derivative DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Derivative->DeathReceptor Activates Mitochondrion Mitochondrion Derivative->Mitochondrion Induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections provide overviews of key experimental protocols used to evaluate the biological activities of this compound derivatives.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A subcutaneous injection of carrageenan solution (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.

  • Treatment: The test compound (this compound derivative) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Carrageenan_Assay Start Acclimatize Rats Group Group Animals (Control, Standard, Test) Start->Group Administer Administer Compound/ Vehicle Group->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure at 0, 1, 2, 3, 4, 5h Analyze Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (e.g., 24h, 48h, 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The this compound derivatives are also dissolved to create a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of DPPH by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

DPPH_Assay Start Prepare DPPH and Compound Solutions Mix Mix Compound and DPPH Start->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Read Read Absorbance (517 nm) Incubate->Read Analyze Calculate % Scavenging and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols. Future research should focus on synthesizing and screening a wider range of these derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

The Unseen Instability: A Technical Guide to the Stability and Degradation of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a chemical entity of significant interest in pharmaceutical research and development. As an acetylated derivative of 4-aminosalicylic acid (a second-line antituberculosis drug), its stability profile is paramount to ensuring therapeutic efficacy, safety, and shelf-life of any potential drug product. This technical guide provides an in-depth exploration of the stability and degradation pathways of this compound, drawing upon established principles of drug degradation and data from closely related analogues due to the limited availability of direct studies on this specific molecule. Understanding these degradation patterns is crucial for the development of robust formulations and validated stability-indicating analytical methods.

Chemical Structure and Properties

This compound is an amidobenzoic acid that consists of salicylic acid bearing an acetamido substituent at position 4.[1] Its structure combines the functionalities of a carboxylic acid, a phenol, and an amide, making it susceptible to various degradation pathways.

Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
IUPAC Name4-acetamido-2-hydroxybenzoic acid
CAS Number50-86-2
AppearanceSolid

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily hydrolysis, oxidation, and photolysis. These pathways can be investigated through forced degradation studies, which intentionally stress the molecule to predict its long-term stability.[2][3][4]

Hydrolysis

Hydrolysis is a major degradation pathway for molecules containing ester and amide functional groups. For this compound, the amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 4-aminosalicylic acid and acetic acid. The carboxylic acid and phenolic hydroxyl groups can influence the rate of hydrolysis.

Oxidation

Oxidative degradation is a common pathway for phenols and aromatic amines.[2] The phenolic ring of this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide. This can lead to the formation of colored degradation products.

Photodegradation

Many aromatic compounds are susceptible to degradation upon exposure to light.[5] Photolytic degradation can involve complex radical reactions leading to a variety of degradation products. The specific photolytic pathway for this compound would need to be investigated under controlled light exposure conditions as outlined in ICH guideline Q1B.[4]

A proposed general degradation pathway for this compound is depicted below, based on the degradation of similar molecules.

Proposed Degradation Pathways of this compound 4-Acetamidosalicylic_acid This compound 4-Aminosalicylic_acid 4-Aminosalicylic Acid 4-Acetamidosalicylic_acid->4-Aminosalicylic_acid Hydrolysis (Acid/Base) Acetic_acid Acetic Acid 4-Acetamidosalicylic_acid->Acetic_acid Hydrolysis (Acid/Base) Oxidized_products Oxidized Products 4-Acetamidosalicylic_acid->Oxidized_products Oxidation (e.g., H₂O₂) Photodegradation_products Photodegradation Products 4-Acetamidosalicylic_acid->Photodegradation_products Photolysis (UV/Vis Light) Potential Metabolic Pathway of this compound cluster_enzymes Enzymes 4-Acetamidosalicylic_acid This compound 4-Aminosalicylic_acid 4-Aminosalicylic Acid (PAS) 4-Acetamidosalicylic_acid->4-Aminosalicylic_acid Deacetylation Phase_I_Metabolism Phase I Metabolism (N-oxidation) 4-Acetamidosalicylic_acid->Phase_I_Metabolism Excretion Excretion 4-Acetamidosalicylic_acid->Excretion 4-Aminosalicylic_acid->4-Acetamidosalicylic_acid Acetylation 4-Aminosalicylic_acid->Phase_I_Metabolism 4-Aminosalicylic_acid->Excretion NAT1 N-acetyltransferase 1 (NAT1) Deacetylase Deacetylase Reactive_Metabolites Reactive Metabolites Phase_I_Metabolism->Reactive_Metabolites Conjugation Further Conjugation Reactive_Metabolites->Conjugation Conjugation->Excretion Experimental Workflow for Forced Degradation Studies Start Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (HCl, heat) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (NaOH, heat) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal_Degradation Thermal Degradation (Dry Heat) Stress_Conditions->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV/Vis Light) Stress_Conditions->Photolytic_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis->Sample_Preparation Oxidation->Sample_Preparation Thermal_Degradation->Sample_Preparation Photolytic_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Deep Dive into 4-Acetamidosalicylic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Acetamidosalicylic acid, a derivative of salicylic acid, presents a compelling case for theoretical and computational investigation in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its structural, electronic, and reactive properties through the lens of computational modeling. By leveraging Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and vibrational spectroscopy, we aim to elucidate the molecular characteristics that underpin its potential biological activity. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data-driven insights, and visualizations to facilitate further exploration and application of this compound.

Introduction

This compound (4-ASA), also known as N-acetyl-4-aminosalicylic acid, is an organic compound with the chemical formula C₉H₉NO₄.[1] As a derivative of salicylic acid, it belongs to a class of compounds that has significant therapeutic importance, most notably represented by acetylsalicylic acid (aspirin). Understanding the fundamental molecular properties of 4-ASA is crucial for predicting its behavior, reactivity, and potential as a pharmacological agent. Computational chemistry provides a powerful toolkit for this purpose, enabling the in-silico analysis of molecular structure, electronic properties, and vibrational modes with a high degree of accuracy.[2]

This guide will delve into the theoretical and computational studies of this compound, presenting key data in a structured format, outlining experimental protocols for its synthesis, and providing visualizations of its molecular and potential mechanistic pathways.

Molecular Properties and Computational Analysis

The intrinsic properties of this compound, as determined by computational methods, offer valuable insights into its chemical nature.

Computed Molecular Properties

A summary of the key computed molecular properties of this compound is presented in the table below. These values are essential for understanding the molecule's physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
IUPAC Name 4-acetamido-2-hydroxybenzoic acidPubChem[1]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)O)OPubChem[1]
InChI Key YBTVSGCNBZPRBD-UHFFFAOYSA-NPubChem[1]
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can provide optimized molecular geometry, electronic properties, and vibrational frequencies.[2]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[3]

For salicylic acid derivatives, HOMO-LUMO analysis is a standard computational tool. While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principle holds that the distribution of these orbitals will indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found in electron-deficient areas.

ParameterConceptual Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability.
Vibrational Analysis

Theoretical vibrational analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, in a molecule like this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the C=O stretch of the carboxylic acid and amide groups, and the N-H stretch of the amide group.

Studies on similar molecules like acetylsalicylic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and Raman spectra.[2]

Synthesis of this compound

Synthesis Workflow

The primary and most direct method for synthesizing this compound is through the acetylation of 4-aminosalicylic acid. This reaction is a standard procedure in organic synthesis.

Synthesis_Workflow Start 4-Aminosalicylic Acid Reaction Acetylation Reaction Start->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Dissolution: Dissolve a specific molar quantity of 4-aminosalicylic acid in glacial acetic acid in a beaker with gentle heating and stirring.

  • Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring continuously.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the completion of the acetylation.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol-water mixture) to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Potential Mechanism of Action and Signaling Pathways

Given its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes.

Proposed COX Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes would therefore lead to anti-inflammatory and analgesic effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation ASA4 4-Acetamidosalicylic Acid ASA4->Inhibition Inhibition->COX_Enzymes

Caption: Proposed mechanism of action via COX enzyme inhibition.

Conclusion

The theoretical and computational analysis of this compound provides a foundational understanding of its molecular properties, which are critical for its potential development as a therapeutic agent. While direct experimental and computational studies on this specific molecule are limited in the publicly available literature, analogies drawn from closely related salicylic acid derivatives offer valuable predictive insights. The methodologies and data presented in this guide are intended to serve as a starting point for further in-depth research, including more detailed DFT calculations, QSAR studies, and in vitro and in vivo biological evaluations. The continued application of computational tools will undoubtedly accelerate the exploration of this compound and its derivatives in the pursuit of novel drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Acetamidosalicylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a derivative of salicylic acid.[1] Salicylic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The parent compound, 4-aminosalicylic acid (4-ASA), has been shown to be effective against inflammatory bowel disease (IBD).[3] By modifying the functional groups of this compound—specifically the carboxyl, hydroxyl, and acetamido groups—researchers can generate a diverse library of novel chemical entities. These derivatives are explored for enhanced efficacy, targeted delivery, and novel biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] This document provides detailed protocols for the synthesis and preliminary biological evaluation of these derivatives.

Synthesis Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the N-acetylation of 4-aminosalicylic acid (4-ASA) to yield the core compound, this compound. This is a foundational step for the synthesis of further derivatives.

Materials:

  • 4-Aminosalicylic acid (4-ASA)

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Glacial acetic acid (as solvent)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-aminosalicylic acid in a minimal amount of glacial acetic acid with gentle warming.

  • To the stirred solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heat the reaction mixture at 50-60°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven at 60°C. Characterize the compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Azo-Derivatives for Targeted Drug Delivery

Azo-derivatives are frequently synthesized to create prodrugs designed for colon-specific drug delivery in the treatment of IBD. The azo bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug at the target site.[2][3]

Materials:

  • An aromatic amine (e.g., p-nitroaniline, p-aminobenzoic acid)[7]

  • This compound (or other salicylic acid derivative as the coupling component)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

Procedure: Part A: Diazotization of Aromatic Amine

  • Dissolve the aromatic amine (1 eq.) in a mixture of concentrated HCl and water, cooled in an ice-salt bath to 0-5°C.[7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the amine solution, maintaining the temperature between 0-5°C.[8]

  • Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution. Keep the diazonium salt solution on ice for the next step.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component (e.g., this compound, 1 eq.) in an aqueous solution of 2.5 M sodium hydroxide, cooled to 0-5°C.[7]

  • Slowly add the freshly prepared diazonium salt solution (from Part A) to the alkaline solution of the coupling component with vigorous stirring.[7]

  • Maintain the temperature at 0-5°C and continue stirring for 3-5 hours. The formation of the azo-coupled product is typically observed as a colored precipitate.[7]

  • Acidify the reaction mixture with dilute HCl to a pH of 5-6 to ensure complete precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Biological Evaluation Protocols

Protocol 3: In Vitro Anti-Inflammatory Activity (HRBC Membrane Stabilization Method)

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to protect human red blood cell (HRBC) membranes from lysis induced by hypotonicity. This is analogous to the stabilization of lysosomal membranes.

Materials:

  • Fresh human blood collected in Alsever's solution (anticoagulant)[7][9]

  • Phosphate buffer (pH 7.4)

  • Hyposaline (0.7% NaCl) and Isosaline (0.9% NaCl)[7]

  • Test compounds and a standard drug (e.g., Diclofenac sodium)

  • Centrifuge

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension: Centrifuge the anticoagulated blood at 3000 rpm for 10 minutes. Discard the plasma and wash the packed cells three times with isosaline. Resuspend the packed cells to make a 10% v/v suspension in isosaline.[9]

  • Assay Mixture: Prepare the reaction mixture by adding 1 ml of phosphate buffer, 2 ml of hyposaline, 0.5 ml of the HRBC suspension, and 1 ml of the test compound solution (at various concentrations).[7]

  • A control sample is prepared without the test compound, and a standard sample is prepared using a reference drug like Diclofenac sodium.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.[7]

  • Analysis: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

  • Calculate the percentage of membrane stabilization (protection against hemolysis) using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

Data Presentation

Table 1: Synthesis of 4-Acetamidochalcone Derivatives This table summarizes data for a series of acetamidochalcones, which are derivatives synthesized from an acetamido-functionalized precursor, demonstrating the potential for creating diverse structures.

Compound IDR-Group on Phenyl RingYield (%)Melting Point (°C)
2 4-metoxyphenyl84206.5–207.0
4 4-chlorophenyl83215.0-215.7
6 4-nitrophenyl--
7 4-(dimethylamino)phenyl72150.9-154.7
9 2-furyl95118.1-119.0
Data adapted from a study on acetamidochalcones.[10]

Table 2: Biological Activity of Synthesized Derivatives This table presents the in-vivo analgesic activity of the synthesized acetamidochalcone derivatives compared to standard drugs.

Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
2 1078.4
4 1085.1
6 1098.6
7 1082.4
9 1079.7
Aspirin10047.9
Acetaminophen10046.5
Data from the mice writhing test, indicating the potential of these derivatives as potent analgesic agents.[10]

Visualizations

Synthesis_Workflow Start 4-Aminosalicylic Acid (4-ASA) Core This compound Start->Core N-Acetylation (Protocol 1) Deriv Derivative Classes Core->Deriv Azo Azo-Derivatives Deriv->Azo Azo Coupling (Protocol 2) Amide Amide/Ester Derivatives Deriv->Amide Amidation/ Esterification Other Other Derivatives (e.g., Chalcones) Deriv->Other Further Modification

Caption: General workflow for synthesizing this compound and its derivatives.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Synthesizes Inflam Inflammation, Pain, Fever PGs->Inflam Mediates SA_Deriv Salicylic Acid Derivatives (NSAIDs) SA_Deriv->COX Inhibition

Caption: Simplified COX signaling pathway inhibited by salicylic acid derivatives.

References

Application Notes and Protocols: 4-Acetamidosalicylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid is a versatile bifunctional molecule that holds significant promise as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure, featuring a carboxylic acid, a hydroxyl group, and an acetamido group on a benzene ring, offers multiple reaction sites for derivatization and construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive compounds, with a focus on N-substituted benzamides and their potential role in modulating inflammatory pathways.

Key Applications

This compound serves as a valuable precursor for the synthesis of a variety of organic compounds, including:

  • Bioactive Heterocycles: The vicinal arrangement of the hydroxyl and carboxylic acid groups makes it an ideal starting material for the synthesis of benzoxazinones and other related heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.

  • Substituted Salicylamides: The carboxylic acid moiety can be readily converted to an amide, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR) for drug discovery.

  • Azo Dyes and Functional Materials: The aromatic ring can be functionalized through electrophilic substitution reactions, such as diazotization and coupling, to generate azo dyes with potential applications in materials science.

  • Anti-inflammatory Agents: As a derivative of salicylic acid, its analogs are of interest for their potential to inhibit key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-N-aryl-2-hydroxybenzamides

This protocol details the synthesis of N-substituted salicylamides from this compound, a reaction that is fundamental to creating libraries of compounds for biological screening.

Reaction Scheme:

Application Notes and Protocols for the Quantification of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid is a derivative of salicylic acid and is of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug products, and impurity profiling. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented are based on established analytical principles for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities in drug products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the method of choice for the quantification of low concentrations of analytes in complex biological matrices.

  • UV-Vis Spectrophotometry: A simpler and more accessible technique, suitable for the quantification of higher concentrations of the analyte, particularly in simple matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described. The data for HPLC-UV and LC-MS/MS are based on validated methods for structurally related compounds, such as acetylsalicylic acid, salicylic acid, and 4-acetamidobenzoic acid, and serve as a strong starting point for the validation of a method for this compound.

Table 1: HPLC-UV Method Performance Characteristics (based on related compounds)

ParameterTypical Performance
Linearity (r²)≥ 0.999
Range0.1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)≤ 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Table 2: LC-MS/MS Method Performance Characteristics (based on 4-acetamidobenzoic acid)

ParameterTypical Performance
Linearity (r²)≥ 0.99
Range10 - 10,000 ng/mL[1]
Accuracy (% Recovery)89 - 98.57%[1]
Precision (%RSD)2.11 - 13.81%[1]
Limit of Quantification (LOQ)10 ng/mL[1]

Table 3: UV-Vis Spectrophotometry Method Performance Characteristics (based on salicylic acid)

ParameterTypical Performance
Linearity (r²)≥ 0.998
Range10 - 90 µg/mL[2]
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for acetylsalicylic acid and its impurities.[3][4]

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

b. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile, purified water, and orthophosphoric acid (e.g., 400:600:2 v/v/v).[3] The exact ratio should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection Wavelength: 237 nm[3]

  • Injection Volume: 10 µL

d. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

e. Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

f. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

g. Method Validation (as per ICH guidelines) The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Standards & Samples prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram injection->hplc_system calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification report Generate Report quantification->report

HPLC-UV analytical workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices, adapted from a validated method for 4-acetamidobenzoic acid.[1]

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

b. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions

  • Mobile Phase A: 0.2% Formic acid in water[5]

  • Mobile Phase B: 0.2% Formic acid in acetonitrile[5]

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

d. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be [M-H]⁻. The product ion will need to be determined by direct infusion of a standard solution.

    • Internal Standard: Determined similarly.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.

e. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the stock solutions into the blank biological matrix (e.g., plasma, urine) to prepare calibration standards and QCs at various concentrations.

  • Sample Pre-treatment (Protein Precipitation): To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

f. Analysis and Quantification

  • Inject the processed standards, QCs, and samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Sample/Standard add_is Add Internal Standard sample_aliquot->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lcms_system LC-MS/MS System (ESI Source, Triple Quad) mrm_detection MRM Detection lcms_system->mrm_detection injection->lcms_system peak_integration Peak Integration mrm_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification

LC-MS/MS analytical workflow.
UV-Vis Spectrophotometry

This protocol describes a colorimetric method for the quantification of this compound, adapted from a method for salicylic acid.[2] This method relies on the formation of a colored complex with ferric ions.

a. Materials and Reagents

  • This compound reference standard

  • Ferric chloride (FeCl₃) solution (e.g., 1% w/v in 0.1 M HCl)

  • Hydrochloric acid (HCl)

  • Purified water

b. Instrumentation

  • UV-Vis Spectrophotometer

c. Procedure

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

    • Prepare a series of working standard solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve and dilute the sample to obtain a concentration of this compound within the calibration range.

  • Color Development:

    • To a fixed volume of each standard and sample solution (e.g., 1 mL), add a fixed volume of the ferric chloride solution (e.g., 1 mL).

    • Mix well and allow the color to develop for a specified time (e.g., 10 minutes).

  • Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), which should be determined experimentally (likely around 530 nm for the ferric-salicylate complex).[6]

    • Use a blank solution (reagents without the analyte) to zero the spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Signaling Pathway

This compound is a derivative of salicylic acid. While this compound itself is not a primary signaling molecule, its biological context is related to the well-established signaling pathways of salicylic acid. Salicylic acid is a key phytohormone involved in plant defense against pathogens.[7][8][9] The following diagram illustrates a simplified overview of the salicylic acid signaling pathway in plants.

Salicylic_Acid_Pathway cluster_synthesis Salicylic Acid Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response pathogen Pathogen Recognition chorismate Chorismate pathogen->chorismate triggers ics Isochorismate Synthase (ICS) chorismate->ics substrate for sa Salicylic Acid (SA) ics->sa npr1_inactive NPR1 (inactive, oligomer) in cytoplasm sa->npr1_inactive binds and reduces npr1_active NPR1 (active, monomer) in nucleus npr1_inactive->npr1_active translocates to nucleus tga TGA Transcription Factors npr1_active->tga co-activates pr_genes Pathogenesis-Related (PR) Genes tga->pr_genes activates transcription of sar Systemic Acquired Resistance (SAR) pr_genes->sar

Simplified salicylic acid signaling pathway.

This pathway is initiated by pathogen recognition, leading to the synthesis of salicylic acid from chorismate via the isochorismate synthase (ICS) pathway.[9] Salicylic acid then binds to and activates the NPR1 protein, which translocates to the nucleus and co-activates TGA transcription factors.[10] This, in turn, leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR), providing broad-spectrum disease resistance throughout the plant.[7]

References

Application Notes and Protocols for the Acetylation of 4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acetylation of 4-aminosalicylic acid to synthesize N-acetyl-4-aminosalicylic acid. This compound is of interest in pharmaceutical research, potentially as a prodrug of 4-aminosalicylic acid, which has been used in the treatment of tuberculosis and inflammatory bowel disease.

Introduction

4-Aminosalicylic acid (4-ASA) is a drug that has been used as a second-line agent for the treatment of tuberculosis. The acetylation of the amino group in 4-ASA yields N-acetyl-4-aminosalicylic acid. This modification can alter the pharmacokinetic properties of the parent drug, potentially leading to improved delivery or reduced side effects. The most common and straightforward method for this synthesis involves the use of acetic anhydride as the acetylating agent.

Data Presentation

A summary of the key quantitative data for the starting material and the product is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Aminosalicylic AcidC₇H₇NO₃153.14[1]135-145[2]
N-Acetyl-4-aminosalicylic AcidC₉H₉NO₄195.17[3]228

Experimental Protocols

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stir bar and stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Protocol for N-Acetylation of 4-Aminosalicylic Acid: [4]

  • To a 50 mL round-bottom flask, add 4-aminosalicylic acid (1.0 mmol, 153.14 mg).

  • Add acetic anhydride (1.2 mmol, 0.113 mL) to the flask.

  • Stir the mixture at room temperature. The reaction is typically complete within a short period, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (5 mL) to the reaction mixture to precipitate the product.

  • Allow the mixture to stand at room temperature for approximately one hour to ensure complete crystallization.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the purified N-acetyl-4-aminosalicylic acid.

Characterization:

The identity and purity of the synthesized N-acetyl-4-aminosalicylic acid can be confirmed by various analytical techniques, including:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (228 °C).

  • Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of an amide C=O stretch and N-H bend, and the disappearance of the primary amine N-H stretches of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons around 2 ppm, in addition to the aromatic protons.

    • ¹³C NMR: The spectrum should show a signal for the acetyl carbonyl carbon around 170 ppm and the methyl carbon around 24 ppm.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 4-Aminosalicylic Acid reaction Stir at Room Temperature start->reaction reagent Acetic Anhydride reagent->reaction precipitation Add Diethyl Ether reaction->precipitation Reaction Mixture crystallization Stand for 1 hour precipitation->crystallization filtration Filter Crystals crystallization->filtration washing Wash with cold Diethyl Ether filtration->washing drying Dry Product washing->drying product N-Acetyl-4-aminosalicylic Acid drying->product

Caption: Experimental workflow for the acetylation of 4-aminosalicylic acid.

mechanism_of_action cluster_prodrug Prodrug Administration & Metabolism cluster_inhibition Mechanism of Action in Mycobacterium tuberculosis prodrug N-Acetyl-4-aminosalicylic Acid (Administered Prodrug) metabolism In vivo hydrolysis prodrug->metabolism drug 4-Aminosalicylic Acid (Active Drug) metabolism->drug enzyme Dihydropteroate Synthase drug->enzyme Competitive Inhibition paba p-Aminobenzoic Acid (PABA) paba->enzyme folate_synthesis Folic Acid Synthesis enzyme->folate_synthesis bacterial_growth Bacterial Growth Inhibition folate_synthesis->bacterial_growth Leads to

Caption: Proposed mechanism of action of N-acetyl-4-aminosalicylic acid as a prodrug.

References

Application Notes and Protocols: 4-Acetamidosalicylic Acid as a Versatile Starting Material for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid, a readily available derivative of salicylic acid, presents a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring hydroxyl, acetamido, and carboxylic acid functionalities, offers multiple reactive sites for intramolecular cyclization and further derivatization. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, particularly benzoxazinones, from this compound. These heterocyclic cores are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Key Applications

This compound serves as a strategic precursor for the synthesis of several important classes of heterocyclic compounds, including:

  • Benzoxazinones: These compounds are prevalent in a wide range of pharmacologically active agents. The intramolecular cyclization of this compound provides a direct route to substituted 1,3-benzoxazin-4-ones.

  • Quinazolinones: Through multi-step synthetic sequences, the functionalities of this compound can be manipulated to construct the quinazolinone scaffold, a core structure in numerous approved drugs.

  • Benzothiazoles: While requiring more extensive functional group transformations, this compound can be envisioned as a starting point for the synthesis of substituted benzothiazoles, another important pharmacophore.

This document will focus on the most direct application: the synthesis of benzoxazinone derivatives.

Synthesis of 7-Acetamido-2-methyl-4H-benzo[d][1][2]oxazin-4-one from this compound

The synthesis of 7-acetamido-2-methyl-4H-benzo[d][1][2]oxazin-4-one from this compound proceeds via an intramolecular cyclodehydration reaction, typically facilitated by acetic anhydride. This reaction is analogous to the well-established synthesis of benzoxazinones from N-acyl anthranilic acids[3].

Reaction Pathway

The proposed reaction mechanism involves the activation of the carboxylic acid group by acetic anhydride, followed by an intramolecular nucleophilic attack from the oxygen of the acetamido group, leading to the formation of the oxazinone ring.

reaction_pathway start This compound reagent + Acetic Anhydride start->reagent intermediate Activated Intermediate (Mixed Anhydride) reagent->intermediate Activation product 7-Acetamido-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate->product Intramolecular Cyclization byproduct + Acetic Acid product->byproduct

Caption: Proposed reaction pathway for the synthesis of a benzoxazinone derivative.

Experimental Protocol: Synthesis of 7-Acetamido-2-methyl-4H-benzo[d][1][2]oxazin-4-one

This protocol is adapted from general procedures for the synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives from substituted anthranilic acids by heating with acetic anhydride[3].

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold water or crushed ice with stirring. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying and Recrystallization: Dry the product in a desiccator or a vacuum oven. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound-
Product7-Acetamido-2-methyl-4H-benzo[d][1][2]oxazin-4-one-
ReagentAcetic Anhydride[3]
Catalyst (optional)Pyridine[3]
Reaction Time2 - 4 hours[3]
Reaction TemperatureReflux[3]
Yield70-85% (Expected)-

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a starting material for various heterocyclic systems involves a series of strategic chemical transformations.

workflow cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products start This compound benzoxazinone Intramolecular Cyclization (e.g., with Acetic Anhydride) start->benzoxazinone quinazolinone Functional Group Interconversion (e.g., Hydroxyl to Amino) -> Cyclization start->quinazolinone benzothiazole Thionation & Cyclization (e.g., with Lawesson's Reagent) start->benzothiazole prod_benz Benzoxazinones benzoxazinone->prod_benz prod_quin Quinazolinones quinazolinone->prod_quin prod_benzothia Benzothiazoles benzothiazole->prod_benzothia

Caption: Synthetic strategies from this compound.

Further Applications and Future Directions

The protocols and pathways described herein provide a foundational framework for the use of this compound in heterocyclic synthesis. Further research can explore:

  • Diverse Cyclizing Agents: Investigating other dehydrating and cyclizing agents to potentially access different heterocyclic scaffolds or improve reaction efficiency.

  • Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound to increase synthetic efficiency.

  • Derivatization of Heterocyclic Products: The resulting heterocyclic compounds can be further functionalized to generate libraries of novel molecules for biological screening and drug development programs.

By leveraging the inherent reactivity of this compound, researchers can efficiently access a range of valuable heterocyclic compounds, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Colon-Specific Prodrugs of 4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminosalicylic acid (4-ASA), a potent anti-inflammatory agent, holds significant promise for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its therapeutic efficacy is, however, limited by its rapid absorption in the upper gastrointestinal tract, which reduces its concentration at the target site in the colon. To overcome this challenge, the development of colon-specific prodrugs of 4-ASA has emerged as a key strategy. These prodrugs are designed to be inactive during their transit through the stomach and small intestine and are selectively activated by the unique enzymatic environment of the colon to release the active 4-ASA.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of various 4-ASA prodrugs for colon-specific delivery. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the development and assessment of novel 4-ASA-based therapeutics for IBD.

Prodrug Strategies for Colon-Specific Delivery of 4-ASA

Several innovative prodrug strategies have been explored to achieve targeted delivery of 4-ASA to the colon. These approaches primarily leverage the physiological and microbiological differences between the upper and lower gastrointestinal tracts.

  • Azo-Linked Prodrugs: This is one of the most common and effective strategies. An azo bond (-N=N-) connects 4-ASA to a carrier molecule. This bond is stable in the sterile environment of the upper GI tract but is efficiently cleaved by azoreductase enzymes produced by the colonic microflora, releasing the active drug.

  • Macromolecular Prodrugs: In this approach, 4-ASA is conjugated to a macromolecule, such as β-cyclodextrin. The large size and hydrophilic nature of the macromolecule prevent its absorption in the small intestine. In the colon, microbial enzymes hydrolyze the linkage, releasing 4-ASA.

  • PEGylated Prodrugs: Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer. Conjugating 4-ASA to PEG can increase its stability and prevent its absorption in the upper GI tract, allowing for its delivery to the colon.

Data Presentation: In Vitro Release of 4-ASA from Prodrugs

The following tables summarize the quantitative data on the in vitro release of 4-ASA from different prodrug formulations under conditions simulating the gastrointestinal tract.

Table 1: In Vitro Release of 4-ASA from Azo-Linked Prodrugs

Prodrug CandidateSimulated Gastric Fluid (pH 1.2) - % ReleaseSimulated Intestinal Fluid (pH 7.4) - % ReleaseRat Cecal Contents - % ReleaseTime (hours)Reference
4-ASA-Azo-Sulfapyridine< 5%< 10%> 90%24[2]
4A-4AAz (4-ASA dimer)MinimalMinimal68-91%24[2]
PEGylated azo-based 4-ASA~7% (at 2h)63%97%12 (pH 6.8), 6 (cecal)[3]

Table 2: In Vitro Release of 4-ASA from a Macromolecular Prodrug

Prodrug CandidateSimulated Gastric Fluid (pH 1.2) - % ReleaseSmall Intestinal Homogenates - % ReleaseRat Cecal/Fecal Matter - % ReleaseTime (hours)Reference
4-ASA-β-CyclodextrinResisted pH-dependent hydrolysis20-23%68% (cecal), 92% (fecal)Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis of an Azo-Linked Prodrug of 4-ASA (4A-4AAz)

This protocol describes the synthesis of a dimer of 4-ASA linked by an azo bond, a promising approach for colon-specific delivery.

Materials:

  • 4-Aminosalicylic acid (4-ASA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Diazotization of 4-ASA:

    • Dissolve a specific molar equivalent of 4-ASA in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-ASA solution. Maintain the temperature below 5°C.

    • Continue stirring for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of 4-ASA in a dilute sodium hydroxide solution and cool it to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline 4-ASA solution with vigorous stirring.

    • Maintain the temperature below 5°C and the pH of the reaction mixture in the alkaline range (pH 8-9) by adding NaOH solution as needed.

    • A colored precipitate of the azo prodrug will form.

  • Isolation and Purification:

    • Allow the reaction to proceed for a few hours at low temperature.

    • Collect the precipitate by filtration and wash it thoroughly with cold distilled water to remove unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified 4A-4AAz prodrug.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H-NMR, FT-IR, and Mass Spectrometry.

    • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release of 4-ASA from the prodrugs in simulated gastrointestinal fluids.

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)

  • Rat cecal contents

  • Phosphate buffer, pH 7.4

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system for 4-ASA analysis

Procedure:

  • Preparation of Rat Cecal Contents Medium:

    • Sacrifice healthy rats and collect the contents of their ceca.

    • Immediately place the contents in a phosphate buffer (pH 7.4) bubbled with nitrogen gas to maintain anaerobic conditions.

    • Homogenize the cecal contents to create a uniform suspension (e.g., 5% w/v).

  • Drug Release in SGF and SIF:

    • Accurately weigh a specific amount of the 4-ASA prodrug and place it in separate flasks containing SGF and SIF.

    • Incubate the flasks at 37°C with constant shaking.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.

    • Analyze the withdrawn samples for the concentration of released 4-ASA using a validated HPLC method.

  • Drug Release in Rat Cecal Contents:

    • Perform the same procedure as above, but use the prepared rat cecal contents medium instead of SGF or SIF.

    • Ensure that the experiment is conducted under anaerobic conditions (e.g., in an anaerobic chamber or by continuously purging with nitrogen).

    • Analyze the samples for released 4-ASA at the specified time points.

Protocol 3: Evaluation of Anti-Inflammatory Efficacy in a TNBS-Induced Colitis Model in Rats

This protocol describes a widely used animal model to assess the therapeutic efficacy of 4-ASA prodrugs in treating IBD.

Materials:

  • Male Wistar rats (180-220 g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • 4-ASA prodrug formulation

  • Control vehicle

  • Catheters for rectal administration

  • Anesthetics

Procedure:

  • Induction of Colitis:

    • Fast the rats for 24 hours with free access to water.

    • Anesthetize the rats.

    • Instill a solution of TNBS in ethanol (e.g., 10-30 mg of TNBS in 0.25 mL of 50% ethanol) intra-rectally using a flexible catheter inserted about 8 cm into the colon.

    • Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Drug Administration:

    • Divide the rats into different groups: a healthy control group, a colitis control group (receiving vehicle), and treatment groups receiving different doses of the 4-ASA prodrug.

    • Administer the prodrug or vehicle orally once daily for a specified period (e.g., 7 days), starting 24 hours after colitis induction.

  • Assessment of Colitis:

    • Monitor the body weight, stool consistency, and presence of blood in the feces of the rats daily.

    • At the end of the treatment period, sacrifice the rats and dissect the colon.

    • Measure the colon length and weight.

    • Score the macroscopic damage to the colon based on a standardized scoring system (e.g., assessing inflammation, ulceration, and adhesions).

    • Collect colon tissue samples for histological examination to assess microscopic damage (e.g., infiltration of inflammatory cells, crypt damage).

    • Measure biochemical markers of inflammation in the colon tissue, such as myeloperoxidase (MPO) activity.

Mandatory Visualizations

Colon_Specific_Delivery Oral Administration Oral Administration Prodrug (4-ASA-Linker-Carrier) Prodrug (4-ASA-Linker-Carrier) Oral Administration->Prodrug (4-ASA-Linker-Carrier) Stomach (Acidic pH) Stomach (Acidic pH) Small Intestine (Enzymes) Small Intestine (Enzymes) Stomach (Acidic pH)->Small Intestine (Enzymes) Stable Colon (Microbial Enzymes) Colon (Microbial Enzymes) Small Intestine (Enzymes)->Colon (Microbial Enzymes) Stable Active 4-ASA Release Active 4-ASA Release Colon (Microbial Enzymes)->Active 4-ASA Release Cleavage of Linker Therapeutic Effect Therapeutic Effect Active 4-ASA Release->Therapeutic Effect Prodrug (4-ASA-Linker-Carrier)->Stomach (Acidic pH) Stable

Caption: Mechanism of Colon-Specific Drug Delivery of 4-ASA Prodrugs.

Experimental_Workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy (TNBS Colitis Model) Synthesis Synthesis Purification Purification Synthesis->Purification Structural Characterization (NMR, IR, MS) Structural Characterization (NMR, IR, MS) Purification->Structural Characterization (NMR, IR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Characterization (NMR, IR, MS)->Purity Analysis (HPLC) Stability in SGF (pH 1.2) Stability in SGF (pH 1.2) Purity Analysis (HPLC)->Stability in SGF (pH 1.2) Stability in SIF (pH 7.4) Stability in SIF (pH 7.4) Purity Analysis (HPLC)->Stability in SIF (pH 7.4) Release in Cecal Contents Release in Cecal Contents Stability in SGF (pH 1.2)->Release in Cecal Contents Stability in SIF (pH 7.4)->Release in Cecal Contents Colitis Induction Colitis Induction Release in Cecal Contents->Colitis Induction Prodrug Administration Prodrug Administration Colitis Induction->Prodrug Administration Macroscopic & Microscopic Scoring Macroscopic & Microscopic Scoring Prodrug Administration->Macroscopic & Microscopic Scoring Biochemical Analysis (MPO) Biochemical Analysis (MPO) Macroscopic & Microscopic Scoring->Biochemical Analysis (MPO)

Caption: Experimental Workflow for Developing 4-ASA Prodrugs.

References

Application Notes and Protocols: Synthesis of Azo Compounds Utilizing 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo compounds derived from 4-aminosalicylic acid, a related precursor to 4-acetamidosalicylic acid. Azo compounds are a significant class of organic molecules characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1][2] They have wide-ranging applications in various fields, including pharmaceuticals, textiles, and analytical chemistry, owing to their vibrant colors and diverse biological activities.[1][2][3][4] Azo derivatives of salicylic acid are of particular interest due to their potential anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][4]

Synthesis Overview

The synthesis of azo compounds from aromatic amines like 4-aminosalicylic acid typically involves a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[1][4][5][6] This reaction is carried out at a low temperature (0-5°C) to ensure the stability of the diazonium salt.[2][3][5]

  • Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol or an aromatic amine.[5][7] This electrophilic aromatic substitution reaction forms the stable azo compound.[7]

For the synthesis of azo compounds starting from This compound , a preliminary deacetylation step is required to liberate the primary amino group, which can then undergo diazotization. This can be achieved through acid or base hydrolysis.

Proposed Synthetic Pathway from this compound

Synthesis_Pathway cluster_0 Step 1: Deacetylation cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling 4-Acetamidosalicylic_Acid This compound 4-Aminosalicylic_Acid 4-Aminosalicylic Acid 4-Acetamidosalicylic_Acid->4-Aminosalicylic_Acid  Acid or Base  Hydrolysis Diazonium_Salt Diazonium Salt of 4-Aminosalicylic Acid 4-Aminosalicylic_Acid->Diazonium_Salt  NaNO₂, HCl  0-5°C Azo_Compound Azo Compound Diazonium_Salt->Azo_Compound Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->Azo_Compound

Caption: Proposed synthesis of an azo compound from this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of azo compounds from 4-aminosalicylic acid.

Protocol 1: Diazotization of an Aromatic Amine

This general protocol describes the formation of a diazonium salt from an aromatic amine.

Materials:

  • Aromatic amine (e.g., 4-aminosalicylic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice-salt bath

Procedure:

  • Dissolve the aromatic amine (5 mmol) in a mixture of 1.5 mL of distilled water and 1.5 mL of concentrated HCl.[2][3]

  • Cool the solution to 0°C in an ice-salt bath.[2][3]

  • Prepare a solution of sodium nitrite (5.5 mmol) in 1.5 mL of distilled water and cool it.[2][3]

  • Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature between 0-5°C.[2][3]

  • Continue stirring the mixture at 0°C for the subsequent coupling reaction. The resulting diazonium salt solution is unstable and should be used immediately.[5]

Protocol 2: Azo Coupling with a Phenolic Compound

This protocol details the coupling of the prepared diazonium salt with a salicylic acid derivative.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Salicylic acid derivative (5.4 mmol)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (for recrystallization)

  • Distilled Water

Procedure:

  • Prepare a solution of the salicylic acid derivative (5.4 mmol) in 10 mL of 2.5 M aqueous sodium hydroxide.[2][3]

  • Cool this solution in an ice bath to 0-5°C.[2][3]

  • Add the previously prepared cold diazonium salt solution portion-wise to the salicylic acid derivative solution with continuous stirring, while maintaining the temperature at 0-5°C.[2][3]

  • Continue stirring the reaction mixture for 3-5 hours in the ice bath.[2][3]

  • After the reaction is complete, acidify the mixture with concentrated HCl (approximately 1.5 mL) to a pH of about 3.[2][3]

  • A precipitate of the azo compound will form. Separate the precipitate by filtration.[2][3]

  • Wash the collected solid with cold distilled water.[2][3]

  • Dry the product and recrystallize it from glacial acetic acid to obtain the purified azo compound.[2][3]

Experimental Workflow Diagram

Experimental_Workflow cluster_Diazotization Diazotization cluster_Coupling Azo Coupling cluster_Workup Work-up and Purification A Dissolve Aromatic Amine in HCl B Cool to 0-5°C A->B C Add Cold NaNO₂ Solution B->C D Stir at 0-5°C C->D G Add Diazonium Salt Solution D->G E Dissolve Coupling Agent in NaOH F Cool to 0-5°C E->F F->G H Stir for 3-5 hours at 0-5°C G->H I Acidify with HCl (pH ≈ 3) H->I J Filter Precipitate I->J K Wash with Water J->K L Dry and Recrystallize K->L

Caption: General workflow for the synthesis of azo compounds.

Quantitative Data

The following table summarizes the yield and melting point data for various azo compounds synthesized from different salicylic acid derivatives as reported in the literature.

Compound IDAromatic AmineCoupling Salicylic Acid DerivativeYield (%)Melting Point (°C)
Ap-Nitroaniline3-Methylsalicylic acid79273-275 (dec.)
Bp-Nitroaniline3-Methoxysalicylic acid83265-267 (dec.)
Cp-Nitroaniline4-Methylsalicylic acid81280-282 (dec.)
Dm-Nitroaniline3-Methylsalicylic acid75243-245 (dec.)
Em-Nitroaniline3-Methoxysalicylic acid78235-237 (dec.)
Fm-Nitroaniline4-Methylsalicylic acid73251-253 (dec.)
Gp-Aminobenzoic acid3-Methylsalicylic acid85293-295 (dec.)
Hp-Aminobenzoic acid3-Methoxysalicylic acid88287-289 (dec.)
Ip-Aminobenzoic acid4-Methylsalicylic acid84>300 (dec.)

Data sourced from a study on the synthesis of new azo compounds of salicylic acid derivatives.[2][3]

Applications in Drug Development

Azo compounds are recognized for their significant biological activities, which makes them promising candidates in drug development.[1][4] They have been investigated for a variety of therapeutic applications:

  • Anti-inflammatory Agents: Salicylate-containing azo compounds are valued for their anti-inflammatory properties.[1][3][4]

  • Antimicrobial Agents: Many azo compounds exhibit antibacterial and antifungal activities.[1][4]

  • Antiviral and Antitumor Activity: Certain azo derivatives have been studied as potential antiviral and antitumor agents.[1][3][4]

  • Colon-Targeted Drug Delivery: Azo compounds can be designed as prodrugs that are selectively cleaved by azoreductase enzymes in the colon, allowing for targeted drug release.[8]

The synthesis of novel azo compounds from this compound and its derivatives opens up avenues for the development of new therapeutic agents with potentially enhanced efficacy and targeted delivery.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental framework for investigating the potential anti-inflammatory properties of 4-Acetamidosalicylic acid. Due to a lack of specific published protocols for this compound, the following methodologies are based on established in vitro assays for characterizing the anti-inflammatory effects of related salicylic acid derivatives. The protocols described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response. Key inflammatory markers, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of inflammatory enzymes (iNOS, COX-2), will be assessed. Furthermore, this document outlines the investigation of the potential mechanism of action of this compound by examining its effects on the pivotal NF-κB and MAPK signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a multitude of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with salicylic acid and its derivatives being prominent members of this class. This compound, a derivative of salicylic acid, is structurally related to compounds known to possess anti-inflammatory properties. The primary metabolite of the anti-inflammatory drug 4-aminosalicylic acid is N-acetyl-p-aminosalicylic acid, which is another name for this compound[1]. This suggests that investigating the direct anti-inflammatory potential of this compound is a worthwhile endeavor. A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-activated microglial cells, indicating the anti-inflammatory potential of the 4-amino-2-hydroxybenzoic acid scaffold[2].

This document provides a comprehensive set of protocols to evaluate the anti-inflammatory efficacy of this compound in vitro.

Key Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro studies of inflammation.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into appropriate well plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10^5 cells/well for a 96-well plate (adjust proportionally for other plate sizes) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of the solvent) must be included in all experiments.

  • Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response[3]. An unstimulated control group should also be included.

    • The incubation time post-LPS stimulation will vary depending on the specific assay (see below).

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate, pre-treat with this compound, and stimulate with LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Parameter Condition
Cell LineRAW 264.7
Seeding Density1.8 x 10^5 cells/well (96-well plate)[4]
Pre-treatment Time1 hour[5]
LPS Concentration1 µg/mL[4]
Incubation Time24 hours[4]
Detection MethodGriess Reagent[4]
Wavelength520-550 nm[1][4]

Table 1: Summary of Nitric Oxide Production Assay Parameters.

Pro-inflammatory Cytokine Quantification (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 24-well or 48-well plate, pre-treat with this compound, and stimulate with LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations using a standard curve generated with recombinant cytokines.

Parameter Condition
Cell LineRAW 264.7
Seeding Density1-2 x 10^5 cells/well (96-well plate)[6]
Pre-treatment Time1 hour
LPS Concentration10-100 ng/mL[6]
Incubation Time24 hours[6]
Detection MethodELISA[7][8]
Wavelength450 nm[8]

Table 2: Summary of Pro-inflammatory Cytokine Quantification (ELISA) Parameters.

Western Blot Analysis of iNOS and COX-2 Expression

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate, pre-treat with this compound, and stimulate with LPS for 24 hours.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Parameter Condition
Cell LineRAW 264.7
Seeding DensityAppropriate for 6-well plate
Pre-treatment Time1 hour[9]
LPS Concentration1 µg/mL[10]
Incubation Time24 hours[10]
Protein Loading20-40 µg[10]
Primary Antibody Dilutione.g., iNOS (1:1000), COX-2 (1:1000), β-actin (1:5000)[9][10]
Detection MethodECL[10]

Table 3: Summary of Western Blot Analysis Parameters for iNOS and COX-2.

Investigation of NF-κB and MAPK Signaling Pathways

To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated by Western blotting for key phosphorylated proteins.

Protocol:

  • Follow the Western blot protocol as described above, but with a shorter LPS stimulation time (e.g., 30-60 minutes) to capture the transient phosphorylation events.

  • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

  • Analyze the ratio of phosphorylated to total protein to determine the activation state of the pathways.

Data Presentation

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine significant differences between treatment groups.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays RAW_cells RAW 264.7 Cells Seeding Seeding in Plates RAW_cells->Seeding Pre_treatment Pre-treatment with This compound Seeding->Pre_treatment LPS_stimulation LPS Stimulation Pre_treatment->LPS_stimulation Viability Cell Viability (MTT Assay) LPS_stimulation->Viability NO_assay Nitric Oxide Assay (Griess Test) LPS_stimulation->NO_assay ELISA Cytokine ELISA (TNF-α, IL-6) LPS_stimulation->ELISA Western_blot Western Blot (iNOS, COX-2, p-Proteins) LPS_stimulation->Western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p_IkBa p-IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Degradation Degradation p_IkBa->Degradation p65_p50_nucleus p65/p50 Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Gene_expression Induction Compound This compound Compound->IKK Potential Inhibition

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_kinases p38 p38 Upstream_kinases->p38 ERK ERK1/2 Upstream_kinases->ERK JNK JNK Upstream_kinases->JNK p_p38 p-p38 p_ERK p-ERK1/2 p_JNK p-JNK Transcription_factors Transcription Factors (e.g., AP-1) p_p38->Transcription_factors p_ERK->Transcription_factors p_JNK->Transcription_factors Gene_expression Pro-inflammatory Gene Expression Transcription_factors->Gene_expression Compound This compound Compound->Upstream_kinases Potential Inhibition

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-Acetamidosalicylic acid. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can affect quantitation.[1]

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the silica-based stationary phase.[1][2][3] This is a primary cause of tailing for compounds with polar functional groups like this compound.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions and peak tailing.[5][6] For acidic compounds like this compound, a lower pH (around 2-3) is often recommended to suppress the ionization of silanol groups.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[4][7]

  • Extra-column Effects: Issues with tubing, fittings, or the detector can contribute to peak tailing, especially for early eluting peaks.[8]

Solutions:

  • Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., pH 2.5-3.5) using an appropriate buffer or acid modifier like phosphoric acid or trifluoroacetic acid to minimize silanol interactions.[5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer active silanol groups, reducing the potential for secondary interactions.[1]

  • Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.[4][5]

  • Employ a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample, extending its lifetime and preserving peak shape.[7][8]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.[5][7]

Q2: My retention time for this compound is shifting between injections. What could be the cause?

Retention time variability can compromise the identification and quantification of your analyte.[9][10]

Possible Causes:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.[6]

  • Changes in Mobile Phase Composition: Evaporation of volatile organic solvents or improper mixing can alter the mobile phase composition over time.[8][9]

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[8][9] A change of just 1°C can alter retention times by 1-2%.[8]

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.[6]

  • Changes in Mobile Phase pH: A small change in pH (as little as 0.1 units) can significantly impact the retention of ionizable compounds.[8]

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[6]

  • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature, minimizing retention time drift.[6][10]

  • Degas the Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases and prevent bubble formation.[6][8]

  • Prime the Pump: Ensure the pump is properly primed and free of air bubbles.

Q3: I am seeing broad peaks for this compound, leading to poor resolution. How can I improve this?

Broad peaks can result in decreased sensitivity and make it difficult to resolve closely eluting compounds.[11]

Possible Causes:

  • Column Inefficiency: The column may be old, contaminated, or have a void at the inlet.[4][7]

  • Mobile Phase Viscosity: A highly viscous mobile phase can lead to broader peaks.

  • Sample Overloading: Injecting too high a concentration of the analyte can cause peak broadening.[4]

  • Inadequate Solvent Strength: If the mobile phase is too weak, the analyte may elute too slowly, resulting in broader peaks.[11]

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.[5]

Solutions:

  • Check Column Performance: Evaluate the column's performance with a standard mixture. If efficiency has significantly decreased, it may need to be replaced.[4]

  • Optimize Mobile Phase: Adjust the organic modifier concentration to achieve a suitable elution strength.

  • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[4]

  • Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length as short as possible.[5]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC problems encountered during the analysis of this compound.

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, RT Shift, Broad Peaks) peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape Yes rt_issue Retention Time Issue? (Drifting, Shifting) start->rt_issue No, next check check_column Check Column - Age/Performance - Contamination peak_shape->check_column check_mobile_phase_ph Check Mobile Phase pH - Is it optimal for the analyte? check_column->check_mobile_phase_ph Column OK check_injection Check Injection - Overload? - Solvent mismatch? check_mobile_phase_ph->check_injection pH OK solution Problem Resolved check_injection->solution Issue identified & fixed check_equilibration Check Equilibration - Sufficient time? rt_issue->check_equilibration Yes resolution_issue Resolution/Sensitivity Issue? (Broad Peaks, Low Signal) rt_issue->resolution_issue No, next check check_mobile_phase_prep Check Mobile Phase Prep - Freshly made? - Correct composition? check_equilibration->check_mobile_phase_prep Equilibration OK check_temp Check Temperature - Stable column temp? check_mobile_phase_prep->check_temp Mobile Phase OK check_flow_rate Check Flow Rate - Pump pressure stable? check_temp->check_flow_rate Temp OK check_flow_rate->solution Issue identified & fixed check_column_efficiency Check Column Efficiency - Perform system suitability resolution_issue->check_column_efficiency Yes optimize_mobile_phase Optimize Mobile Phase - Adjust organic content check_column_efficiency->optimize_mobile_phase Efficiency OK check_detector Check Detector - Wavelength correct? - Lamp issue? optimize_mobile_phase->check_detector Mobile Phase OK check_detector->solution Issue identified & fixed

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Below are example HPLC methods for the analysis of salicylic acid and related compounds, which can be adapted for this compound. Note: These methods may require optimization for your specific application and instrumentation.

Method 1: Isocratic RP-HPLC for Salicylic Acid and Impurities

This method is adapted from a validated procedure for determining salicylic acid and its impurities.[12][13]

ParameterCondition
Column Waters Symmetry C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water : 85% Orthophosphoric Acid (400:600:2 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature 25 °C
Injection Volume 10 µL

Method 2: Gradient RP-HPLC for Salicylic Acid and Related Phenolic Compounds

This method can be useful for separating this compound from other phenolic compounds.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be developed, for example, starting with a high percentage of A and increasing the percentage of B over time to elute more hydrophobic compounds.
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 8 µL

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for salicylic acid and its derivatives, which can serve as a reference for method development for this compound.

Table 1: Example Retention Times for Salicylic Acid and Related Compounds

CompoundRetention Time (min)HPLC Method Reference
Acetylsalicylic Acid2.36[14]
Salicylic Acid3.35[14]
Salicylic Acid3.51[14]
4-Hydroxybenzoic AcidVaries with method[15]

Table 2: System Suitability Parameters from a Validated Method for Acetylsalicylic Acid Impurities [12]

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Salicylic Acid) ≤ 2.01.1
Theoretical Plates (Salicylic Acid) ≥ 2000> 4000
Resolution (between Acetylsalicylic Acid and Salicylic Acid) ≥ 2.0> 5.0

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with phosphoric acid or acetic acid to a pH of around 3. This is based on established methods for similar compounds like salicylic acid and acetylsalicylic acid.[12][13]

Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?

To improve sensitivity, you can:

  • Optimize the detection wavelength to the λmax of this compound.

  • Increase the injection volume, but be mindful of potential peak distortion.

  • Use a detector with higher sensitivity, such as a diode array detector (DAD) or a mass spectrometer (MS).

  • Ensure your mobile phase components are of high purity to reduce baseline noise.[4]

Q3: What should I do if I suspect my column is contaminated?

If you suspect column contamination, you can try flushing the column with a series of strong solvents. For a C18 column, a typical flushing sequence could be water, followed by isopropanol, then hexane, and back to isopropanol and finally the mobile phase. Always check the column manufacturer's instructions for recommended cleaning procedures.[7] Using a guard column is a preventative measure to protect your analytical column.[7][8]

Q4: Can I use a different column than a C18 for the analysis of this compound?

Yes, while C18 columns are the most common choice for reversed-phase chromatography of such compounds, other stationary phases could be explored. For example, a polar-embedded column might offer different selectivity and improved peak shape for polar analytes. The choice of column will depend on the specific separation requirements, including the nature of other components in the sample matrix.[5]

Q5: How critical is the mobile phase pH in the analysis of this compound?

The mobile phase pH is very critical. This compound is an acidic compound, and its degree of ionization will be highly dependent on the pH. To achieve reproducible retention times and good peak shape, it is essential to control the pH with a suitable buffer and ensure it is well below the pKa of the analyte and any interacting silanol groups on the column.[5][8]

References

Technical Support Center: Optimizing Yield and Purity of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Acetamidosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and widely used method for producing this compound is through the acetylation of 4-aminosalicylic acid.[1] This reaction is typically carried out using acetic anhydride or acetyl chloride as the acetylating agent. The process is known for its straightforwardness and ability to produce the desired product with good purity.[1]

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the yield and purity of this compound. These include the quality of the starting materials, the molar ratio of reactants, reaction temperature, and reaction time. Inadequate control of these parameters can lead to incomplete reactions or the formation of side products.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities may include unreacted 4-aminosalicylic acid, di-acetylated products, and other side-products from potential side reactions. The presence of moisture can also lead to the hydrolysis of the acetylating agent, reducing its effectiveness and contributing to lower yields.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A validated HPLC method can effectively separate the target compound from its impurities, allowing for accurate quantification. Key parameters for an HPLC analysis include the choice of column, mobile phase composition, flow rate, and detector wavelength.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Product Yield

Symptom: The isolated yield of this compound is significantly lower than expected.

Probable CauseRecommended Corrective Action
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature moderately, as higher temperatures can enhance the reaction rate. However, avoid excessive heat which may promote side reactions.
Suboptimal Molar Ratio of Reactants - Use a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) to ensure the complete conversion of 4-aminosalicylic acid. A molar ratio of 1:1.1 to 1:1.3 (4-aminosalicylic acid to acetylating agent) is often a good starting point.
Moisture in Reaction - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents. Acetic anhydride is particularly sensitive to moisture.
Loss During Work-up and Purification - During extraction, ensure complete phase separation to avoid loss of product in the aqueous layer.- When washing the crude product, use minimal amounts of cold solvent to prevent the desired product from dissolving.
High Impurity Levels

Symptom: The final product shows significant impurities upon analysis (e.g., by HPLC or NMR).

Probable CauseRecommended Corrective Action
Presence of Unreacted Starting Material - Increase the reaction time or temperature to drive the reaction to completion.- Increase the molar equivalent of the acetylating agent.
Formation of Side Products - Control the reaction temperature carefully. Overheating can lead to the formation of undesired byproducts.- Consider the use of a milder acetylating agent or the addition of a non-nucleophilic base to control the reaction's selectivity.
Inefficient Purification - Optimize the recrystallization process. This includes selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.- Perform multiple recrystallization steps if necessary to achieve the desired purity.

Experimental Protocols

Synthesis of this compound

This protocol details the acetylation of 4-aminosalicylic acid using acetic anhydride.

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Glacial acetic acid (as a solvent)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-aminosalicylic acid in glacial acetic acid.

  • To this solution, add acetic anhydride. A slight molar excess of acetic anhydride is recommended.

  • If desired, a catalytic amount of pyridine can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Select a suitable solvent system. A mixture of ethanol and water is often effective.

  • Dissolve the crude this compound in a minimum amount of the hot solvent system.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent system.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
Molar Ratio (4-ASA : Acetic Anhydride)Temperature (°C)Reaction Time (hours)Approximate Yield (%)
1 : 1.025275
1 : 1.225285
1 : 1.250190
1 : 1.525288

Note: These are representative values and actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Solvent Systems for Recrystallization
Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Impurity SolubilityCrystal Quality
Ethanol/WaterHighLowHighGood
Acetic Acid/WaterHighModerateModerateFair
Acetone/HexaneModerateLowHighGood

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve 4-Aminosalicylic Acid in Glacial Acetic Acid s2 Add Acetic Anhydride (and optional Pyridine) s1->s2 s3 Stir at Room Temperature (Monitor by TLC) s2->s3 s4 Precipitate in Ice Water s3->s4 s5 Filter and Wash Crude Product s4->s5 p1 Dissolve Crude Product in Hot Solvent s5->p1 Crude Product p2 Hot Filtration (with optional Charcoal) p1->p2 p3 Cool to Crystallize p2->p3 p4 Filter and Wash Purified Crystals p3->p4 p5 Dry Final Product p4->p5

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield c1 Incomplete Reaction start->c1 c2 Suboptimal Molar Ratio start->c2 c3 Moisture Contamination start->c3 c4 Loss During Work-up start->c4 s1 Increase Reaction Time/Temp. Monitor with TLC c1->s1 s2 Use Slight Excess of Acetylating Agent c2->s2 s3 Use Anhydrous Reagents/Glassware c3->s3 s4 Optimize Extraction & Use Cold Washes c4->s4

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Purification of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 4-Acetamidosalicylic acid (CAS: 50-86-2).

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: Understanding the physical properties of your target compound is the first step in developing a purification strategy. Key properties are summarized in the table below.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₉H₉NO₄ [1][2]
Molecular Weight 195.17 g/mol [1][2]
Melting Point 227-229 °C [1][3]

| Appearance | White to off-white crystalline powder | |

Q2: What are the most common impurities in crude this compound?

A2: Impurities typically arise from the starting materials or side reactions during synthesis. The most common synthetic route is the acetylation of 4-Aminosalicylic acid.[4] Therefore, likely impurities include unreacted starting material and by-products from related salicylic acid syntheses.[5]

Table 2: Properties of Common Potential Impurities

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C)
4-Aminosalicylic acid (Starting Material) 65-49-6 153.14 ~150-151 °C (decomposes)[6][7]
Salicylic acid (Related Impurity) 69-72-7 138.12 ~158-161 °C[1][2][8]
4-Hydroxybenzoic acid (Related Impurity) 99-96-7 138.12 ~213-217 °C[3][9][10][11]

| Acetic Acid / Acetic Anhydride (Reagents) | 64-19-7 / 108-24-7 | 60.05 / 102.09 | Liquid at room temperature |

Q3: What is the recommended primary purification technique for this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. It is efficient at removing small amounts of impurities. For highly impure samples, column chromatography may be required as a preliminary step.[7]

Q4: How can I assess the purity of my sample?

A4: Purity can be assessed using several methods:

  • Melting Point Analysis: A sharp melting point range (within 1-2 °C) close to the literature value (227-229 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[7]

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively check for the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and allows for the detection and quantification of impurities.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Recrystallization Troubleshooting

Problem: My compound "oils out" and does not form crystals.

  • Cause: The compound's solubility in the hot solvent is too high, or the solution is being cooled too quickly. Oiling out occurs when the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a co-solvent in which your compound is less soluble to reduce the overall solvating power.

    • Allow the solution to cool much more slowly. Insulate the flask to ensure gradual cooling to room temperature before moving to an ice bath.[7]

    • Try a different solvent system entirely.

Problem: The recovery of my purified product is very low.

  • Cause: This is often due to using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor.[7] It can also be caused by premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] Add the solvent in small portions to the heated solid.

    • To prevent premature crystallization, pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before performing the hot filtration step.[7]

    • Cool the filtrate slowly to maximize crystal formation, followed by cooling in an ice bath to precipitate as much dissolved product as possible.[7]

Problem: The melting point of my crystals is still broad and/or low.

  • Cause: Significant impurities are still present in your sample.[7]

  • Solution:

    • Perform a second recrystallization. The purity of crystals generally increases with each successive recrystallization.

    • Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing impurities.

    • If recrystallization is ineffective, the impurities may have similar solubility profiles. Consider purification by column chromatography to separate the components based on polarity.

Chromatography Troubleshooting

Problem: Poor separation between my product and an impurity on a TLC plate.

  • Cause: The chosen solvent system (eluent) has the wrong polarity.

  • Solution:

    • If the spots are too high (high Rf), the eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).

    • If the spots are too low (low Rf), the eluent is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase ethyl acetate).

Problem: My compound is streaking on the TLC plate or in the column.

  • Cause: The sample is overloaded, or the compound is highly polar and interacting strongly with the silica gel.

  • Solution:

    • For TLC, spot a more dilute solution of your sample.

    • For column chromatography, load less material onto the column.

    • Add a small amount of a polar modifier, like acetic acid or methanol (1-2%), to the eluent. This can improve the peak shape of acidic or highly polar compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, ethanol/water mixtures) at room temperature and upon heating.[9] A good recrystallization solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is often a good starting point for salicylic acid derivatives.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and swirling.[7]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal, heat the solution for a few minutes, and then proceed to hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve a good separation with an Rf value for the desired compound of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

// Nodes start [label="Crude this compound", shape=ellipse, fillcolor="#F1F3F4"]; purity_check [label="Assess Purity\n(TLC, Melting Point)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Is Purity >95%?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Perform Recrystallization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chrom [label="Perform Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_purity_check [label="Final Purity Analysis\n(HPLC, NMR, MP)", fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> purity_check; purity_check -> decision; decision -> end_product [label="Yes"]; decision -> column_chrom [label="No (Highly Impure)"]; decision -> recrystallize [label="No (Slightly Impure)"]; column_chrom -> recrystallize [label="Follow with Recrystallization\nfor best results"]; recrystallize -> final_purity_check; final_purity_check -> end_product; } caption [label="Figure 1. Decision workflow for purifying this compound.", shape=plaintext, fontcolor="#202124"]; }

// Nodes step1 [label="1. Dissolve Crude Solid\nin Minimum Hot Solvent"]; step2 [label="2. Hot Filter\nto Remove Insolubles"]; step3 [label="3. Cool Slowly\nto Form Crystals"]; step4 [label="4. Cool in Ice Bath\nto Maximize Yield"]; step5 [label="5. Isolate Crystals\n(Vacuum Filtration)"]; step6 [label="6. Wash with\nIce-Cold Solvent"]; step7 [label="7. Dry Crystals\nUnder Vacuum"]; result [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> result; } caption [label="Figure 2. Step-by-step experimental workflow for recrystallization.", shape=plaintext, fontcolor="#202124"]; }

References

identifying and characterizing impurities in 4-Acetamidosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 4-Acetamidosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the manufacturing process or degradation. The most common synthesis route involves the acetylation of 4-Aminosalicylic acid. Therefore, potential impurities include unreacted starting materials, byproducts of the acetylation reaction, and degradation products. As this compound is also known as Metoclopramide EP Impurity H, other related substances of Metoclopramide could also be present in certain samples.[1][2]

Q2: What is the primary starting material for the synthesis of this compound, and what impurities can it introduce?

A2: The primary starting material is 4-Aminosalicylic acid. Impurities in the 4-Aminosalicylic acid raw material can be carried through the synthesis process. A related compound, salicylic acid, is known to have impurities such as 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid, which could potentially be present in the starting material or be formed as byproducts.

Q3: What are the potential degradation products of this compound?

A3: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are used to identify potential degradation products.[3][4] While specific degradation pathways for this compound are not extensively published, hydrolysis of the amide bond to form 4-Aminosalicylic acid and acetic acid is a probable degradation route. Further degradation of 4-Aminosalicylic acid could also occur.

Impurity Profile

The following table summarizes the potential impurities of this compound.

Impurity Name Structure Potential Source Typical Acceptance Criteria (as per EP for Metoclopramide Impurities)
4-Aminosalicylic acid4-amino-2-hydroxybenzoic acidStarting material, DegradationFor each impurity, not more than 0.2%
Salicylic acid2-hydroxybenzoic acidRelated substance from starting material-
4-Hydroxybenzoic acid4-hydroxybenzoic acidPotential impurity in starting materials-
Acetic acidCH₃COOHReagent, Degradation productResidual solvent limits apply
N-Acetyl-p-aminophenol (Acetaminophen)N-(4-hydroxyphenyl)acetamideIsomeric impurity-
Other Metoclopramide Related Impurities (A, B, C, D, F, G)VariousIf sourced from Metoclopramide synthesisFor each impurity, not more than 0.2%[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its potential impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A mixture of orthophosphoric acid, acetonitrile, and water (e.g., 2:400:600 v/v/v)[5]
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm[5]
Injection Volume 10 µL
Column Temperature 25 °C

System Suitability:

  • Resolution: The resolution between the this compound peak and the closest eluting impurity peak should be greater than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of a standard solution should be less than 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the identification of unknown impurities and the confirmation of known impurities.

Chromatographic Conditions:

(Can be similar to the HPLC-UV method, but the mobile phase should be compatible with MS detection, e.g., using volatile buffers like ammonium formate or formic acid instead of phosphoric acid).

Mass Spectrometry Conditions (Example):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 50 - 500
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound - Secondary interactions with free silanols on the column. - Mobile phase pH is not optimal.- Use a base-deactivated (end-capped) C18 column. - Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanols and the acidic analyte.[6]
Poor Resolution Between Impurity Peaks - Mobile phase composition is not optimized. - Inappropriate column chemistry.- Adjust the ratio of organic solvent (acetonitrile) to the aqueous buffer. - Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl).
Ghost Peaks in the Chromatogram - Contaminated mobile phase or injection solvent. - Carryover from the autosampler.- Prepare fresh mobile phase using HPLC-grade solvents and filter before use.[1] - Ensure the injection solvent is the same as or weaker than the mobile phase.[1] - Implement a robust needle wash procedure in the autosampler method.[6]
Baseline Drift or Noise - Air bubbles in the system. - Contaminated detector flow cell. - Mobile phase not properly mixed or degassed.- Degas the mobile phase thoroughly. - Flush the system to remove air bubbles. - Clean the detector flow cell according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Weigh and Dissolve This compound Sample HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Standard Prepare Impurity Reference Standards Standard->HPLC Quant Quantify Impurities HPLC->Quant Ident Identify Unknowns LCMS->Ident Report Generate Report Quant->Report Ident->Report

Caption: Experimental workflow for impurity analysis.

troubleshooting_hplc cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues cluster_baseline Baseline Problems start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_res Poor Resolution? start->poor_res baseline_issue Baseline Drift/Noise? start->baseline_issue check_column Use Base-Deactivated Column peak_tailing->check_column Yes adjust_ph Acidify Mobile Phase check_column->adjust_ph adjust_mobile_phase Optimize Mobile Phase Ratio poor_res->adjust_mobile_phase Yes change_column Try Different Column Chemistry adjust_mobile_phase->change_column degas Degas Mobile Phase baseline_issue->degas Yes flush_system Flush System and Detector degas->flush_system

Caption: HPLC troubleshooting decision tree.

References

improving the reaction conditions for 4-Acetamidosalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Acetamidosalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the acetylation of 4-aminosalicylic acid. This is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 4-aminosalicylic acid and an acetylating agent, most commonly acetic anhydride. A catalyst, such as concentrated sulfuric acid or phosphoric acid, is often used to facilitate the reaction.

Q3: What are the potential side reactions I should be aware of?

A3: A significant side reaction to consider is the decarboxylation of the starting material, 4-aminosalicylic acid, particularly if the reaction is subjected to excessive heat. This can lead to the formation of m-aminophenol, which is a known hepatotoxin.[1] Inadequate control of reaction conditions can also lead to the formation of polymeric byproducts or other impurities.

Q4: How can I purify the final this compound product?

A4: The most common method for purifying the crude product is recrystallization. This process typically involves dissolving the crude solid in a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. A mixture of ethanol and water is often effective for this purpose.

Q5: Are there greener or more modern synthesis methods available?

A5: Yes, advancements in chemical synthesis have led to more sustainable options. Microwave-assisted synthesis has been shown to decrease reaction times and enhance yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable heterogeneous catalysts, are becoming more prevalent.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Moisture Contamination: The acetylating agent (e.g., acetic anhydride) is sensitive to moisture and can be hydrolyzed.2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the acetylating agent in a moisture-free environment.
3. Suboptimal Stoichiometry: Incorrect ratio of reactants.3. Ensure the correct molar ratios of 4-aminosalicylic acid and the acetylating agent are used. A slight excess of the acetylating agent is common.
Product is Colored (Not White) 1. Presence of Impurities: Formation of colored byproducts due to side reactions or impurities in the starting materials.1. Purify the product by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.
2. Oxidation: The product or intermediates may be susceptible to air oxidation.2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Starting Material in Final Product 1. Incomplete Acetylation: The reaction has not gone to completion.1. Extend the reaction time or consider a slight increase in the amount of catalyst. Ensure adequate mixing.
Product has a Vinegar-like Smell 1. Residual Acetic Acid: Acetic acid is a byproduct of the reaction with acetic anhydride and may not have been fully removed during purification.1. Ensure the product is thoroughly washed with cold water during filtration. Recrystallization should also help in removing residual acetic acid.
Formation of an Oily Product Instead of a Solid 1. Presence of Impurities: Significant amounts of impurities can lower the melting point and prevent crystallization.1. Attempt to purify the oil by dissolving it in a suitable solvent and washing with a brine solution before attempting recrystallization again.
2. Incorrect pH: The pH of the solution after quenching may not be optimal for precipitation.2. Adjust the pH of the solution after the reaction to ensure complete precipitation of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acetylation of 4-aminosalicylic acid using acetic anhydride.

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • In a dry round-bottom flask, add 4-aminosalicylic acid.

  • To this, add acetic anhydride. The acetic anhydride acts as both a reactant and a solvent.

  • With constant stirring, slowly add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture in a water bath at approximately 60-70°C for about 20-30 minutes, with continuous swirling.[2]

  • After the heating period, allow the flask to cool to room temperature.

  • Slowly and carefully add ice-cold water to the cooled mixture to quench the excess acetic anhydride and precipitate the crude product.

  • Cool the mixture further in an ice bath to ensure maximum precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water until the solution becomes slightly cloudy.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Reactants and Expected Product
Compound Molecular Formula Molar Mass ( g/mol ) Role
4-Aminosalicylic AcidC₇H₇NO₃153.14Starting Material
Acetic AnhydrideC₄H₆O₃102.09Acetylating Agent
This compoundC₉H₉NO₄195.17Product
Table 2: Illustrative Example of Reaction Condition Optimization

The following table is a representative example of how results from reaction optimization experiments could be presented. The values are for illustrative purposes to guide experimental design.

Entry Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1Acetic AcidH₂SO₄25445
2Acetic AcidH₂SO₄60275
3Acetic AcidH₂SO₄80185
4TolueneH₂SO₄80260
5Acetic AcidNone80430
6Acetic AcidH₃PO₄80182

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 4-Aminosalicylic Acid, Acetic Anhydride, and Catalyst start->reactants reaction 2. Heat the Mixture (e.g., 60-70°C) reactants->reaction quench 3. Quench with Cold Water reaction->quench precipitation 4. Cool in Ice Bath to Precipitate quench->precipitation filtration1 5. Vacuum Filter and Wash Crude Product precipitation->filtration1 recrystallization 6. Recrystallize from Ethanol/Water filtration1->recrystallization filtration2 7. Vacuum Filter Purified Crystals recrystallization->filtration2 drying 8. Dry the Final Product filtration2->drying end End drying->end

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Impure Product check_reaction Check Reaction Completion (e.g., by TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents purification_issue Issue with Purification Step complete->purification_issue optimize_recrystallization Optimize Recrystallization Solvent System purification_issue->optimize_recrystallization Oily Product check_washing Ensure Thorough Washing of Product purification_issue->check_washing Colored Product/ Vinegar Smell

Caption: A decision tree to troubleshoot common issues in this compound synthesis.

References

Technical Support Center: Scale-Up of 4-Acetamidosalicylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Acetamidosalicylic acid (4-ASAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most direct and industrially favored method for producing this compound is the acetylation of 4-aminosalicylic acid (4-ASA). This reaction is typically carried out using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent system.[1]

Q2: What are the primary challenges when scaling up 4-ASAA synthesis from the lab to a pilot plant?

A2: Scaling up the synthesis of 4-ASAA introduces several critical challenges:

  • Heat Management: The acetylation reaction is exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting impurity formation and degradation of the starting material.

  • Mass Transfer Limitations: Ensuring uniform mixing of reactants is more difficult at a larger scale. Poor mixing can result in localized concentration gradients, leading to incomplete reactions and lower yields.

  • Impurity Profile Changes: The types and quantities of impurities may differ between lab and industrial-scale production. New impurities can emerge due to longer reaction times, localized high temperatures, or interactions with the reactor materials.

  • Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can be challenging to replicate at scale. Achieving consistent crystal size, morphology, and purity requires careful control over cooling rates, agitation, and solvent selection.

  • Raw Material Stability: The primary starting material, 4-aminosalicylic acid, is known to be unstable in aqueous solutions, particularly at temperatures above 40°C. It can undergo decarboxylation to form m-aminophenol, a critical impurity.[2]

Q3: Which potential impurities should I be aware of during 4-ASAA production?

A3: Several impurities can arise during the synthesis of 4-ASAA:

  • Unreacted 4-aminosalicylic acid (4-ASA): Results from an incomplete reaction.

  • m-Aminophenol: A degradation product of 4-ASA, formed via decarboxylation, especially if the reaction temperature is not well-controlled.[2]

  • Di-acetylated byproduct (4-acetamido-2-acetoxybenzoic acid): Formed if both the amino and hydroxyl groups of 4-ASA are acetylated. This can occur with an excess of the acetylating agent or under harsh reaction conditions.[3]

  • Process-related impurities: These can include residual solvents, reagents, or impurities present in the starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Observed Issue Potential Cause Recommended Solution
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time, poor mixing, or non-optimal temperature.1. Optimize agitation speed and impeller design for better homogeneity. Increase reaction time and monitor progress using in-process controls like HPLC or TLC.
2. Degradation of Starting Material: Temperature exceeding 40°C before or during acetylation, leading to decarboxylation of 4-ASA.[2]2. Implement strict temperature control. For large batches, consider a semi-batch process where the acetylating agent is added gradually to manage the exotherm.
3. Product Loss During Workup: Product is partially soluble in the precipitation or washing solvents.3. Adjust the pH of the aqueous solution to ensure complete protonation of the carboxylic acid (typically pH < 4) to minimize solubility and maximize precipitation.[4] Use chilled solvents for washing the filtered product.
High Impurity Levels 1. Presence of m-Aminophenol: Indicates thermal degradation of 4-ASA.1. Improve the reactor's heat transfer efficiency (e.g., use a jacketed reactor with a suitable heat transfer fluid). Maintain reaction temperature below the degradation threshold.
2. High Levels of Unreacted 4-ASA: Inefficient mass transfer or incorrect stoichiometry.2. Ensure accurate dosing of reagents. Improve mixing to enhance reactant contact. Consider a slight excess of the acetylating agent, but monitor for di-acetylation.
3. Formation of Di-acetylated Product: Excess acetylating agent or prolonged reaction at high temperature.3. Carefully control the stoichiometry of the acetylating agent. Run the reaction at the lowest effective temperature.
Poor Product Quality (e.g., off-color, poor crystal form) 1. Inefficient Purification: Inadequate removal of colored impurities during crystallization.1. Perform an activated carbon treatment of the product solution before crystallization to remove colored impurities. Optimize the recrystallization solvent system and washing procedure.
2. Inconsistent Crystallization: Cooling process is too rapid or uncontrolled, leading to oiling out or fine particles.2. Implement a controlled cooling profile to encourage the formation of larger, more uniform crystals. Seeding the solution with a small amount of pure product can promote controlled crystallization.[4]

Quantitative Data Summary

While specific process data for industrial scale-up is often proprietary, the following table summarizes typical parameters and expected outcomes for the acetylation of 4-ASA at different scales. These values are illustrative and require optimization for specific equipment and conditions.

Parameter Lab Scale (10-100 g) Pilot Scale (10-100 kg) Key Considerations for Scale-Up
Starting Material 4-Aminosalicylic Acid (4-ASA)4-Aminosalicylic Acid (4-ASA)Purity and stability of 4-ASA are critical.[2]
Acetylation Agent Acetic AnhydrideAcetic AnhydrideStoichiometry must be tightly controlled to avoid di-acetylation.[3]
Solvent Ethyl Acetate, Acetic AcidEthyl Acetate, Acetic AcidSolvent volume impacts mass transfer and work-up efficiency.
Temperature 20-40 °C20-40 °CCritical parameter. Requires efficient cooling systems at scale to manage exotherm.
Reaction Time 1-3 hours2-6 hoursMay increase with scale due to mass transfer limitations and controlled reagent addition.
Typical Yield >95%85-95%Yield reduction at scale is common due to handling losses and less optimal conditions.
Typical Purity (HPLC) >99%>98.5%Impurity profile can change; new, unexpected impurities may arise.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis of this compound.

G Experimental Workflow for 4-ASAA Synthesis cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage A Charge 4-Aminosalicylic Acid and Solvent to Reactor B Cool Reactor to Target Temperature (e.g., 20°C) A->B C Slowly Add Acetic Anhydride B->C D Stir for 2-4 hours, Monitor by HPLC/TLC C->D E Add Water to Quench Excess Acetic Anhydride D->E F Cool Mixture to Induce Crystallization E->F G Filter Crude Product F->G H Wash with Cold Water G->H I Recrystallize from Suitable Solvent (e.g., Ethanol/Water) H->I J Filter Pure Product I->J K Dry Under Vacuum J->K L Final Product: This compound K->L

Caption: General workflow for the synthesis of this compound.

Representative Lab-Scale Synthesis Protocol

Objective: To synthesize this compound via the acetylation of 4-aminosalicylic acid.

Materials:

  • 4-aminosalicylic acid (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Glacial acetic acid (as solvent, ~5 mL per gram of 4-ASA)

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-aminosalicylic acid and glacial acetic acid.

  • Reagent Addition: Begin stirring the suspension and cool the flask in an ice-water bath to 15-20°C.

  • Add acetic anhydride dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, slowly add deionized water (equal to the volume of acetic acid used) to the flask to quench any unreacted acetic anhydride. This step is exothermic and may require cooling.

  • Isolation: Stir the resulting slurry for another hour, then cool it to 0-5°C in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution has color, add a small amount of activated carbon and heat for a further 10 minutes.

  • Filter the hot solution to remove the carbon. Slowly add hot deionized water to the filtrate until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 60-70°C to a constant weight.

Troubleshooting and Parameter Relationships

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues during the scale-up process.

G Troubleshooting Decision Tree Start Process Outcome Unsatisfactory CheckYield Is Yield < 85%? Start->CheckYield CheckPurity Is Purity < 98.5%? CheckYield->CheckPurity No IncompleteRxn Check for Incomplete Reaction (HPLC Analysis) CheckYield->IncompleteRxn Yes Degradation Check for Degradation Products (e.g., m-aminophenol) CheckYield->Degradation Yes IDImpurity Identify Major Impurity (HPLC-MS) CheckPurity->IDImpurity Yes OptimizePurification Optimize Recrystallization / Carbon Treatment CheckPurity->OptimizePurification No, but color/crystal issues exist OptimizeTime Increase Reaction Time / Improve Mixing IncompleteRxn->OptimizeTime ControlTemp Improve Temperature Control / Slower Reagent Addition Degradation->ControlTemp UnreactedSM Unreacted 4-ASA? IDImpurity->UnreactedSM Diacetylated Di-acetylated Product? UnreactedSM->Diacetylated No AdjustStoich Adjust Stoichiometry / Improve Mixing UnreactedSM->AdjustStoich Yes DegradationImp Degradation Product? Diacetylated->DegradationImp No ReduceAc2O Reduce Acetic Anhydride Eq. / Lower Temperature Diacetylated->ReduceAc2O Yes ImproveTempControl Strict Temperature Control DegradationImp->ImproveTempControl Yes DegradationImp->OptimizePurification No / Other

Caption: A decision-making workflow for troubleshooting scale-up issues.

Key Parameter Relationships

Understanding how different parameters interact is crucial for successful scale-up.

G Key Parameter Relationships Temp Temperature Yield Yield Temp->Yield + to a point Impurity Impurity Formation Temp->Impurity ++ (if too high) Time Reaction Time Time->Yield ++ CycleTime Process Cycle Time Time->CycleTime ++ Mixing Mixing Efficiency Mixing->Yield ++ Purity Purity Mixing->Purity + Stoich Reagent Stoichiometry (Acetic Anhydride) Stoich->Yield + (if 4-ASA limiting) Stoich->Impurity + (di-acetylation if excess) Yield->Purity inversely correlated if side reactions dominate Impurity->Purity --

References

managing temperature and reaction time for optimal 4-Acetamidosalicylic acid yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Acetamidosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the acetylation of 4-aminosalicylic acid (4-ASA). This reaction is typically carried out using acetic anhydride or acetyl chloride as the acetylating agent.

Q2: What are the critical parameters that influence the yield and purity of this compound?

The key parameters influencing the outcome of the synthesis are reaction temperature, reaction time, purity of the starting materials (4-aminosalicylic acid and acetic anhydride), and the efficiency of the post-reaction workup and purification processes.

Q3: How does reaction temperature affect the synthesis?

Reaction temperature is a critical factor. Generally, increasing the temperature can lead to a higher reaction rate. However, excessively high temperatures may promote the formation of byproducts, potentially lowering the overall yield and purity of the desired product. For analogous reactions like the synthesis of aspirin, a linear relationship has been observed where increasing the temperature from 50°C to 80°C resulted in a greater yield and purity.[1]

Q4: What is the typical reaction time for this synthesis?

The optimal reaction time is dependent on the reaction temperature and scale. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products from prolonged reaction times.

Q5: What are common side reactions to be aware of?

Potential side reactions can include the formation of di-acetylated products or other impurities if the reaction conditions are not carefully controlled. The presence of moisture can also lead to the hydrolysis of acetic anhydride, reducing its effectiveness as an acetylating agent.

Q6: What are the recommended purification methods for this compound?

The most common method for purifying the crude product is recrystallization. A suitable solvent system, such as an ethanol/water mixture, is often used. This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which causes the purified this compound to crystallize while impurities remain in the solution. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using TLC to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the reaction temperature in increments (e.g., 10°C) to enhance the reaction rate. Be mindful of potential byproduct formation at higher temperatures.
Suboptimal Reagent Ratio - Excess Acetic Anhydride: Ensure a molar excess of acetic anhydride is used to drive the reaction to completion.
Moisture Contamination - Use Anhydrous Reagents and Glassware: Ensure that 4-aminosalicylic acid is dry and use freshly opened or properly stored acetic anhydride. All glassware should be thoroughly dried before use.
Loss During Workup - Careful Filtration: Ensure complete transfer of the product during filtration. Wash the solid product with a minimal amount of cold solvent to avoid dissolving the product. - Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution to maximize recovery upon cooling.

Issue 2: Impure Product (Discoloration or Incorrect Melting Point)

Possible Cause Troubleshooting Suggestion
Presence of Unreacted 4-aminosalicylic acid - Improve Purification: Perform recrystallization carefully. If impurities persist, a second recrystallization may be necessary. - Check Reaction Completion: Ensure the reaction has gone to completion before workup.
Formation of Byproducts - Control Reaction Temperature: Avoid excessively high temperatures that can lead to side reactions. Consider running the reaction at a lower temperature for a longer duration.
Residual Acetic Acid - Thorough Washing: Wash the filtered product thoroughly with cold deionized water to remove any residual acetic acid.

Data Presentation

The following table provides illustrative data on the effect of reaction temperature and time on the yield of this compound. This data is based on trends observed in the analogous synthesis of acetylsalicylic acid and should be used as a guideline for optimization.[1]

Reaction Temperature (°C)Reaction Time (hours)Theoretical Yield (%)
50165
50270
60175
60280
70185
70290
80188 (slight decrease due to potential byproduct formation)
80292

Experimental Protocols

Detailed Methodology for the Acetylation of 4-Aminosalicylic Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-Aminosalicylic acid (4-ASA)

  • Acetic anhydride

  • Concentrated Sulfuric Acid (catalyst) or Pyridine

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, add 4-aminosalicylic acid.

    • Under a fume hood, add a molar excess of acetic anhydride to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or pyridine to the mixture while stirring.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to the desired temperature (e.g., 60-80°C) using a heating mantle or water bath.

    • Stir the reaction mixture for the desired amount of time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly and carefully add cold deionized water to the reaction mixture to quench the excess acetic anhydride. This step should be performed in an ice bath as the hydrolysis of acetic anhydride is exothermic.

    • Continue stirring in the ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove impurities.

  • Purification:

    • Transfer the crude product to a beaker.

    • Add a minimum amount of hot ethanol to dissolve the solid.

    • Slowly add hot deionized water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 4-ASA, Acetic Anhydride, and Catalyst start->reagents heat Heat and Stir (e.g., 60-80°C) reagents->heat monitor Monitor by TLC heat->monitor quench Quench with Cold Water monitor->quench Reaction Complete filter Filter Crude Product quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there significant loss during workup? check_completion->check_workup Yes solution_incomplete Increase reaction time or temperature incomplete->solution_incomplete loss Product Loss check_workup->loss Yes check_reagents Are reagents pure and anhydrous? check_workup->check_reagents No solution_loss Optimize filtration and recrystallization steps loss->solution_loss check_reagents->start Yes, re-evaluate impure Reagent Issues check_reagents->impure No solution_impure Use dry reagents and glassware impure->solution_impure

References

troubleshooting peak tailing and broadening in 4-Acetamidosalicylic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis of 4-Acetamidosalicylic Acid.

This guide provides in-depth troubleshooting assistance for peak tailing and broadening, common issues encountered when analyzing this compound. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and broadening, and how do I identify them?

A1: In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1]

  • Peak Tailing is an asymmetry where the latter half of the peak is drawn out. It indicates that multiple retention mechanisms are occurring, often due to unwanted secondary interactions between the analyte and the stationary phase.[1][2]

  • Peak Broadening (or band broadening) refers to an increase in the peak width, which leads to decreased resolution and sensitivity.[3]

These issues are quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.2 is generally considered tailing.[1][4] Severe tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][4]

Factor Value Interpretation
Tf or As ≈ 1.0Symmetrical (Ideal) Peak
Tf or As > 1.2Peak Tailing is Occurring[4]
Tf or As > 2.0Unacceptable Tailing for most quantitative methods
Q2: Why am I specifically seeing peak tailing with this compound?

A2: this compound, as a polar and acidic compound, is particularly susceptible to peak tailing due to secondary interactions with the stationary phase. The primary cause is the interaction of the analyte's polar functional groups (carboxyl and hydroxyl groups) with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[5][6] These silanol groups are acidic and can become ionized (SiO-) at mid-range pH, creating strong, unwanted interactions that delay the elution of a portion of the analyte molecules, resulting in a tailed peak.[2][7]

Analyte-Stationary Phase Interactions cluster_0 Mid-Range pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) Analyte1 4-Acetamidosalicylic Acid (Partially Ionized) Silanol1 Silica Surface (Ionized Silanols, SiO-) Analyte1->Silanol1 Strong Secondary Interaction (Ionic) Result1 Peak Tailing Silanol1->Result1 Analyte2 4-Acetamidosalicylic Acid (Neutral) C18 C18 Stationary Phase Analyte2->C18 Primary Hydrophobic Interaction Silanol2 Silica Surface (Neutral Silanols, Si-OH) Result2 Symmetrical Peak C18->Result2

Fig 1. Effect of pH on analyte interactions with the stationary phase.
Q3: How does mobile phase pH affect the peak shape of an acidic compound?

A3: Mobile phase pH is one of the most critical factors for ionizable compounds like this compound. The predicted pKa of the carboxylic acid group on this molecule is approximately 3.02.

  • When pH is near the pKa: The analyte will exist as a mixture of its ionized and un-ionized forms. These two forms have different interactions with the stationary phase, leading to peak broadening, splitting, or severe tailing.

  • When pH is low (e.g., 2.5-3.0): The ionization of the carboxylic acid is suppressed, and the molecule is predominantly in its neutral, less polar form. This promotes a single, consistent hydrophobic retention mechanism with the C18 phase, resulting in a sharper, more symmetrical peak. Additionally, a low pH suppresses the ionization of residual silanol groups on the column, further minimizing secondary interactions.[2][5]

Q4: Could my column be the problem? What should I look for?

A4: Yes, the column is a very common source of peak shape issues.

  • Column Contamination: Accumulation of sample matrix components or precipitated buffer salts on the inlet frit or packing material can create active sites that cause tailing.[5]

  • Column Void: A void or channel in the packing bed at the column inlet can cause the sample band to spread unevenly, leading to distorted peaks for all analytes in the chromatogram.[2][5]

  • Stationary Phase Degradation: Over time, especially at high pH (e.g., >8), the silica backbone of the stationary phase can dissolve, leading to a loss of performance and peak tailing.[2]

  • Inappropriate Column Chemistry: Using a column with high residual silanol activity (Type A silica) will worsen peak tailing for polar compounds. It is highly recommended to use a modern, high-purity, end-capped column (Type B silica) where the residual silanols have been chemically deactivated.[2][5][6]

Q5: Can my sample preparation or injection technique cause these issues?

A5: Absolutely. Two common issues are:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, tailing, or "shark-fin" shaped peaks.[5] If all peaks in your chromatogram are tailing, try diluting your sample 10-fold and re-injecting.[2]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (e.g., higher percentage of organic solvent) than your mobile phase, it can cause peak distortion and broadening.[4] It is always best to dissolve your sample in the initial mobile phase composition.[1]

Q6: What are "extra-column effects" and how do they contribute to peak broadening?

A6: Extra-column effects refer to any contribution to peak broadening that occurs outside of the column itself. This is often called "dead volume."[7] It can be caused by:

  • Using tubing with an unnecessarily long length or a wide internal diameter between the injector, column, and detector.[7]

  • Poorly made connections that leave small gaps.[4]

  • A large-volume detector cell.[4] These factors allow the analyte band to spread out before and after it passes through the column, resulting in broader peaks.

Troubleshooting Guides & Protocols

Guide 1: Systematic Troubleshooting Workflow

When encountering peak tailing or broadening, a systematic approach is the most efficient way to identify and solve the problem. The following workflow diagram illustrates a logical sequence of checks.

Start Peak Tailing or Broadening Observed CheckAllPeaks Does it affect ALL peaks or just the analyte? Start->CheckAllPeaks AllPeaks Affects ALL Peaks CheckAllPeaks->AllPeaks All AnalyteOnly Affects Analyte Peak CheckAllPeaks->AnalyteOnly Analyte PathAll Likely a Physical or System-Wide Issue AllPeaks->PathAll PathAnalyte Likely a Chemical Interaction Issue AnalyteOnly->PathAnalyte CheckVoid Check for Column Void or Blocked Frit PathAll->CheckVoid CheckDeadVolume Check for Extra-Column (Dead) Volume PathAll->CheckDeadVolume CheckOverload Check for Column Overload (Dilute Sample) PathAll->CheckOverload Sol_Column Solution: Backflush or Replace Column CheckVoid->Sol_Column Sol_Tubing Solution: Use shorter, narrower tubing (e.g., 0.12 mm ID) CheckDeadVolume->Sol_Tubing CheckpH Optimize Mobile Phase pH (pH 2.5 - 3.0) PathAnalyte->CheckpH CheckBuffer Check Buffer Strength (20-50 mM) PathAnalyte->CheckBuffer CheckColumnChem Is Column End-Capped? (Use Type B Silica) PathAnalyte->CheckColumnChem CheckSolvent Check Sample Solvent (Match Mobile Phase) PathAnalyte->CheckSolvent

Fig 2. A logical workflow for troubleshooting peak shape issues.
Guide 2: Mobile Phase Optimization Protocol

Objective: To adjust the mobile phase to suppress analyte and silanol ionization, thereby improving peak shape.

Methodology:

  • Target pH Selection: Based on the pKa of this compound (~3.02), select a target pH between 2.5 and 3.0. This ensures the analyte is in its un-ionized form and minimizes secondary interactions.[1]

  • Buffer Preparation: Prepare an aqueous buffer using an appropriate acid/salt system for the target pH range (e.g., phosphate or formate buffer).

    • Start with a buffer concentration of 20-50 mM. This is generally sufficient to maintain a stable pH and mask some residual silanol activity.[4]

    • Measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.

  • Organic Modifier: Use a high-purity (HPLC grade) organic modifier such as acetonitrile or methanol.

  • Initial Conditions: Begin with a mobile phase composition (e.g., 80:20 aqueous buffer:acetonitrile) and inject the standard.

  • Optimization:

    • If the peak is still broad, consider increasing the retention factor (k) by decreasing the percentage of the organic modifier (e.g., to 85:15). Increased retention often improves peak shape and resolution.[3]

    • If peak tailing persists, consider increasing the buffer concentration (e.g., to 50 mM) to further mask silanol interactions.[6]

Parameter Recommended Starting Condition & Rationale
Mobile Phase pH 2.5 - 3.0 . To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1]
Buffer Concentration 20 - 50 mM . Sufficient concentration to maintain a stable pH and mask residual silanol activity.[4]
Column Type High-purity, end-capped C18 or C8 . To minimize the number of available silanol groups for secondary interactions.[2][5]
Injection Volume ≤ 5% of column volume . To prevent column overload, which can cause peak distortion.[1]
Sample Solvent Initial Mobile Phase Composition . To avoid peak distortion caused by solvent mismatch.[1]
Tubing Internal Diameter ≤ 0.17 mm . To minimize extra-column band broadening that can contribute to peak tailing.[7]
Guide 3: Column Flushing and Regeneration Protocol

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Always disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[1]

  • Direction of Flush: Flush the column in the direction of flow indicated on the column hardware. Only reverse-flush the column if the manufacturer's instructions explicitly permit it, as it can damage the packing bed.[2]

  • Flushing Sequence: Use a sequence of solvents with varying polarities to remove a wide range of contaminants. A common general-purpose flush for a reversed-phase column is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of Methanol.

    • 20 column volumes of Acetonitrile.

    • 20 column volumes of Isopropanol (a strong solvent).

  • Re-equilibration: After flushing, equilibrate the column with the mobile phase (without buffer) before re-introducing the analytical mobile phase. Equilibrate for at least 20 column volumes before reconnecting the detector and attempting another analysis.

  • If a Blockage is Suspected: If high backpressure and peak tailing occur together, the inlet frit may be blocked. After disconnecting from the detector, you can attempt to back-flush the column (if permissible) with a strong solvent directly to waste.[2]

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Acetamidosalicylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Acetamidosalicylic acid in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides a comparative overview of established analytical techniques, primarily drawing on data from validated methods for the structurally similar compound 4-acetamidobenzoic acid and other salicylic acid derivatives, to serve as a robust framework for the development and validation of a quantification method for this compound.

The principal analytical methods suitable for the quantification of this compound and its analogs are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the biological matrix.

Analytical MethodAnalyteLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS 4-Acetamidobenzoic Acid≥ 0.99[1][2][3]10 - 10,000 ng/mL[3]89 - 98.57[1][2][3]2.11 - 13.81[1][2][3]10 ng/mL[1][2][3]High sensitivity and selectivity[4]Higher equipment and operational costs[4]
HPLC-UV p-Aminobenzoic Acid---5.7 - 19.5[3]6 µg/mL[3]Robust, widely available, cost-effective[4]Moderate sensitivity, potential for matrix interference[4]
Spectrophotometry p-Aminobenzoic Acid-0.25 - 7 µg/mL[3]--1.67 µg/mL[3]Simple, low costLow selectivity and sensitivity

Note: Data for 4-Acetamidobenzoic Acid and p-Aminobenzoic Acid are presented as surrogates for this compound due to structural similarity. RSD refers to Relative Standard Deviation.

Experimental Workflows and Methodologies

A well-defined workflow is crucial for ensuring the reliability and reproducibility of quantitative bioanalytical data. Below is a generalized workflow for analytical method validation, followed by detailed experimental protocols adapted from validated methods for structurally related compounds.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Method Validation cluster_4 Sample Analysis Method_Optimization Method Optimization (Chromatography, MS parameters) Sample_Collection Sample Collection (e.g., Plasma, Urine) Method_Optimization->Sample_Collection Internal_Standard_Spiking Internal Standard Spiking Sample_Collection->Internal_Standard_Spiking Extraction Extraction (e.g., Protein Precipitation, LLE) Internal_Standard_Spiking->Extraction LC_MS_Analysis LC-MS/MS or HPLC-UV Analysis Extraction->LC_MS_Analysis Selectivity Selectivity LC_MS_Analysis->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Stability Stability LLOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Quantitative_Analysis Quantitative Analysis of Study Samples Matrix_Effect->Quantitative_Analysis

General workflow for analytical method validation.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for 4-acetamidobenzoic acid and other salicylic acid derivatives and provide a strong foundation for developing a method for this compound.

LC-MS/MS Method for 4-Acetamidobenzoic Acid in Plasma[1][2]

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add a suitable internal standard (e.g., deuterium-labeled 4-acetamidobenzoic acid).[1][2]

    • Add 1 mL of acetonitrile to precipitate proteins.[1][2][3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 10,000 rpm for 10 minutes.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions

    • Column: A C18 analytical column is commonly used.[5]

    • Mobile Phase: A gradient elution with 0.2% formic acid in water (Phase A) and 0.2% formic acid in acetonitrile (Phase B) is effective.[1]

    • Flow Rate: Typically around 0.3 to 1.0 mL/min.[6][7]

    • Injection Volume: 20 µL.[7]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for acidic compounds.[5][7]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

HPLC-UV Method for Salicylic Acid Impurity[6]

This method is robust and cost-effective, suitable for quality control or when high sensitivity is not a primary requirement.

  • Sample Preparation

    • A specific quantity of the sample is dissolved in a suitable solvent (e.g., a mixture of methanol and formic acid).[8]

    • The solution is sonicated to ensure complete dissolution.

    • The solution is then diluted with the mobile phase to the desired concentration.

    • The final solution is filtered through a 0.45 µm filter before injection.[6]

  • Chromatographic Conditions

    • Column: A C18 column, such as a Waters Symmetry C18 (4.6 x 250 mm, 5 µm), is a suitable choice.[6]

    • Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 V/V/V).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength of 237 nm.[6]

    • Injection Volume: 10 µL.[6]

Sample_Prep_Workflow cluster_plasma Plasma Sample Preparation (LC-MS/MS) cluster_solid Solid Sample Preparation (HPLC-UV) p_start Plasma Sample p_is Add Internal Standard p_start->p_is p_precip Protein Precipitation (Acetonitrile) p_is->p_precip p_vortex Vortex p_precip->p_vortex p_centrifuge Centrifuge p_vortex->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_evap Evaporate p_supernatant->p_evap p_recon Reconstitute p_evap->p_recon p_inject Inject into LC-MS/MS p_recon->p_inject s_start Solid Sample s_dissolve Dissolve in Solvent s_start->s_dissolve s_sonicate Sonicate s_dissolve->s_sonicate s_dilute Dilute with Mobile Phase s_sonicate->s_dilute s_filter Filter s_dilute->s_filter s_inject Inject into HPLC s_filter->s_inject

Sample preparation workflows.

Conclusion

References

A Comparative Analysis of 4-ASA and 5-ASA in the Management of Crohn's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA), also known as mesalamine, in the treatment of Crohn's disease. While 5-ASA is a well-established treatment for inflammatory bowel disease (IBD), the evidence for 4-ASA presents an alternative with a potentially different side-effect profile.

Efficacy in Maintaining Remission

A key clinical endpoint in Crohn's disease management is the maintenance of remission. A double-blind, randomized controlled pilot study directly compared the efficacy of oral slow-release 4-ASA and 5-ASA in patients with quiescent Crohn's ileocolitis. The study found no statistically significant difference in relapse rates between the two treatment groups over a one-year period.[1][2]

Table 1: Comparison of Relapse Rates in Quiescent Crohn's Ileocolitis [1][2]

Treatment GroupDosageNumber of Patients (n)Relapse Rate
4-ASA1.5 g/day 1936% (7 patients)
5-ASA1.5 g/day 2138% (8 patients)

These findings suggest that 4-ASA may be as effective as 5-ASA in maintaining remission in patients with Crohn's disease affecting the ileum and colon.[1][2]

Efficacy in Active Crohn's Disease

While the direct comparative data focuses on maintenance therapy, the efficacy of 5-ASA in active, mild to moderate Crohn's disease has been investigated in numerous studies, with conflicting results. Some systematic reviews and meta-analyses suggest a trend towards a modest benefit for sulfasalazine (a prodrug of 5-ASA) over placebo, but no definitive benefit for mesalamine (5-ASA) itself in inducing remission. The role of 5-ASA in inducing remission of active Crohn's disease remains uncertain, and it is generally not considered effective for this purpose.

Information on the efficacy of 4-ASA in active Crohn's disease is more limited. However, some studies suggest its effectiveness in treating active ulcerative colitis, a related inflammatory bowel disease.

Experimental Protocols

Schreiber et al. (1994) - Maintenance of Remission in Crohn's Ileocolitis
  • Study Design: A double-blind, randomized, controlled pilot study.[1][2]

  • Patient Population: Patients with quiescent Crohn's ileocolitis (inactive disease).[1][2]

  • Intervention:

    • Group 1: Oral 4-ASA slow-release tablets at a dose of 1.5 g/day (n=19).[1][2]

    • Group 2: Oral 5-ASA slow-release tablets at a dose of 1.5 g/day (n=21).[1][2]

  • Duration: One year.[1][2]

  • Primary Outcome: Clinical relapse, defined as an increase in the Crohn's Disease Activity Index (CDAI) of more than 100 points to a total score greater than 150.[1][2]

  • Secondary Outcome: Assessment of inflammatory markers.[1][2]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of 4-ASA and 5-ASA are believed to be mediated through different primary mechanisms.

5-Aminosalicylic Acid (5-ASA): The mechanism of 5-ASA is thought to be multifactorial. It is a potent inhibitor of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, 5-ASA acts as a scavenger of reactive oxygen species, which are implicated in tissue damage in IBD.[3] More recently, it has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[4][5]

4-Aminosalicylic Acid (4-ASA): In contrast to 5-ASA, 4-ASA does not appear to significantly inhibit the lipoxygenation of arachidonic acid or act as a potent radical scavenger.[3] Its primary anti-inflammatory effect is thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3]

G Proposed Anti-inflammatory Signaling Pathways of 4-ASA and 5-ASA cluster_5ASA 5-ASA Pathway cluster_4ASA 4-ASA Pathway ASA5 5-ASA Arachidonic_Acid Arachidonic Acid Cascade ASA5->Arachidonic_Acid Inhibits ROS Reactive Oxygen Species ASA5->ROS Scavenges PPARg PPAR-γ Activation ASA5->PPARg Prostaglandins Pro-inflammatory Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins Inflammation_5ASA Inflammation ROS->Inflammation_5ASA PPARg->Inflammation_5ASA Inhibits Prostaglandins->Inflammation_5ASA ASA4 4-ASA NFkB NF-κB Pathway ASA4->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Inflammation_4ASA Inflammation Proinflammatory_Genes->Inflammation_4ASA

Caption: Proposed anti-inflammatory signaling pathways of 4-ASA and 5-ASA.

Experimental Workflow for Comparative Efficacy Study

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two drugs for maintaining remission in Crohn's disease.

G Clinical Trial Workflow: 4-ASA vs. 5-ASA for Crohn's Disease Remission Patient_Recruitment Patient Recruitment (Quiescent Crohn's Disease) Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group A (4-ASA) Randomization->Group_A Group_B Treatment Group B (5-ASA) Randomization->Group_B Follow_up Follow-up Period (e.g., 12 months) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (CDAI, Inflammatory Markers) Follow_up->Data_Collection Analysis Statistical Analysis (Comparison of Relapse Rates) Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: Workflow for a comparative clinical trial.

References

A Comparative Analysis of the Cytotoxic Effects of Aminosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of three aminosalicylic acid (ASA) isomers: 3-aminosalicylic acid (3-ASA), 4-aminosalicylic acid (4-ASA), and 5-aminosalicylic acid (5-ASA or mesalamine). This document summarizes key experimental findings, details relevant methodologies, and visualizes the signaling pathways implicated in their cytotoxic effects to support further research and drug development.

Data Presentation: Cytotoxicity Comparison

Table 1: Comparative Cytotoxicity of Aminosalicylic Acid Isomers

IsomerCell LineAssayResultIC50 (mM)Reference
3-Aminosalicylic Acid (3-ASA) NRK (Normal Rat Kidney)Neutral Red UptakeMore susceptible to acidic 3-ASANot Reported[1]
HepG2 (Human Liver Cancer)Neutral Red UptakeMore susceptible to acidic 3-ASANot Reported[1]
4-Aminosalicylic Acid (4-ASA) VariousNot SpecifiedGenerally considered less cytotoxic than 5-ASA in mammalian cellsNot Reported[2]
5-Aminosalicylic Acid (5-ASA) MDCK (Madin-Darby Canine Kidney)Neutral Red UptakeMost toxic of the three isomers (acidic form)Not Reported[1]
LLC-PK1 (Porcine Kidney Epithelial)Neutral Red UptakeMost toxic of the three isomers (acidic form)Not Reported[1]
Rat Peritoneal CellsLeukotriene Formation Inhibition-2.3[3]
HT-29 (Human Colon Cancer)Apoptosis Induction83% apoptosis at 30mMNot Reported[1][4]
Caco-2 (Human Colon Cancer)Apoptosis Induction97% apoptosis at 30mMNot Reported[4]

Note: The study by Noble et al. (1997) provides a direct comparison but does not specify IC50 values. The IC50 value for 5-ASA is from a different experimental context (inhibition of leukotriene formation) and may not directly reflect cytotoxicity. The apoptosis data for 5-ASA indicates potent activity at high concentrations. The lack of directly comparable IC50 values highlights a gap in the current literature and underscores the need for further standardized comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in determining the cytotoxicity of aminosalicylic acid isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the aminosalicylic acid isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

Neutral Red Uptake Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture: Grow cells to approximately 80% confluency. Seed 200 µl of a cell suspension containing between 5,000–20,000 cells/well into a 96-well plate and incubate overnight.

  • Compound Treatment: Expose the cells to different concentrations of the aminosalicylic acid isomers.

  • Staining: Remove the culture medium and add 1X Neutral Red Staining Solution to each well. Incubate for a specified time.

  • Washing and Solubilization: Wash the cells and then add a solubilization solution to release the dye from the lysosomes.

  • Absorbance Reading: Measure the optical density at 540 nm. The amount of dye released is proportional to the number of viable cells.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Culture and treat cells with aminosalicylic acid isomers as required.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow entry of the labeling enzymes.

  • TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., with a fluorescent tag). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled cells using fluorescence microscopy. The presence of a fluorescent signal indicates apoptotic cells.

Signaling Pathways in Aminosalicylic Acid Isomer-Induced Cytotoxicity

The cytotoxic effects of aminosalicylic acid isomers are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

5-Aminosalicylic Acid (Mesalamine): PPARγ-Mediated Apoptosis

5-ASA is known to exert its anti-neoplastic effects, at least in part, through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway, leading to apoptosis.[1][4][5]

PPARg_Apoptosis_Pathway ASA5 5-Aminosalicylic Acid PPARg PPARγ ASA5->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Caspase_Activation Caspase Activation Target_Genes->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

PPARγ-Mediated Apoptosis by 5-ASA
4-Aminosalicylic Acid: Proposed IP3R-Ca2+-ASK1-p38 Pathway

In neuronal cells, 4-ASA (para-aminosalicylic acid) has been shown to ameliorate lead-induced apoptosis by suppressing the IP3R-Ca2+-ASK1-p38 signaling pathway.[6][7] This pathway may also be relevant to its cytotoxic effects in other cell types.

ASA4_Apoptosis_Pathway ASA4 4-Aminosalicylic Acid IP3R IP3R ASA4->IP3R Inhibits Ca2_release Intracellular Ca2+ Release IP3R->Ca2_release ASK1 ASK1 Phosphorylation Ca2_release->ASK1 p38 p38 Phosphorylation ASK1->p38 Apoptosis Apoptosis p38->Apoptosis

Proposed Apoptosis Inhibition by 4-ASA
3-Aminosalicylic Acid: Potential Inhibition of the HMGB1/TLR4 Axis

Derivatives of 3-ASA have been found to inhibit the High Mobility Group Box 1 (HMGB1)/Toll-Like Receptor 4 (TLR4) signaling axis, which is involved in inflammation and apoptosis.[8] This suggests a potential mechanism for the cytotoxic effects of 3-ASA.

ASA3_Apoptosis_Pathway ASA3 3-Aminosalicylic Acid HMGB1 HMGB1 ASA3->HMGB1 Inhibits Interaction TLR4 TLR4 HMGB1->TLR4 Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Potential Apoptosis Pathway for 3-ASA

This guide provides a foundational understanding of the comparative cytotoxicity of aminosalicylic acid isomers. Further research is warranted to elucidate the precise mechanisms of action and to establish a standardized quantitative comparison of their cytotoxic potencies.

References

A Comparative Guide to Analytical Method Validation for 4-Acetamidosalicylic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity testing in 4-Acetamidosalicylic acid, a crucial aspect of quality control in pharmaceutical development. The principles and experimental data are primarily drawn from validated methods for the closely related compound, acetylsalicylic acid, and are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8][9][10] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods for impurity profiling.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][5] For impurity testing, this ensures that the method can accurately and reliably detect and quantify impurities that may affect the safety and efficacy of the final drug product.[11] The ICH guidelines, specifically Q2(R2), provide a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[1][3] These characteristics include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][4]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the analysis of non-volatile and thermally labile impurities in salicylic acid derivatives.[6][7][8][9][10] The versatility of HPLC allows for various separation modes, with reverse-phase chromatography being the most common for this class of compounds. This section compares typical performance data from validated HPLC methods applicable to this compound impurity analysis.

Data Presentation: Comparison of HPLC Method Validation Parameters

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for the determination of impurities in salicylic acid derivatives, based on published data for acetylsalicylic acid.

Validation Parameter Typical Method Performance ICH Acceptance Criteria
Specificity No interference from blank, placebo, or main peak at the retention time of impurities.[6]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][4]
Linearity (Correlation Coefficient, r) r > 0.999[12]A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.[2][4]
Range 0.005% to 0.40% of the nominal concentration of the active pharmaceutical ingredient (API).[6][7][8][9]The range should cover the expected levels of impurities, from the reporting threshold to the specification limit.[2][5]
Accuracy (% Recovery) 97% - 103%[12]The closeness of test results obtained by the method to the true value. Acceptance criteria are typically within ±10% of the nominal concentration.[1][2]
Precision (Repeatability, %RSD) < 2.0%[1]The relative standard deviation (RSD) for replicate injections should be evaluated. For impurities, an RSD of < 5% is often acceptable.[1][2]
Intermediate Precision (%RSD) < 3.0%[6]The RSD should be evaluated under varied conditions (different days, analysts, equipment). Acceptance criteria are generally slightly wider than for repeatability.[2]
Limit of Detection (LOD) 0.41 µg/mL[12]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ) 1.25 µg/mL[12]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness Unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[6][9]The reliability of an analysis with respect to deliberate variations in method parameters.[4]

Experimental Protocols

Below are detailed experimental protocols for a typical HPLC method validation for this compound impurities, adapted from established methods for acetylsalicylic acid.[6][7][8][9][10]

1. HPLC Method Parameters

  • Column: Waters Symmetry C18 (4.6 x 250 mm, 5 µm) or equivalent.[7][8][9][10]

  • Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 V/V/V).[7][8][9][10]

  • Flow Rate: 1.0 mL/min.[6][7][8][9][10]

  • Detection Wavelength: 237 nm.[6][7][8][9][10]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 25 °C.[9]

2. Validation Experiments

  • Specificity: Analyze blank (diluent), placebo, a solution of this compound, and a spiked solution containing known impurities. Demonstrate that there are no interfering peaks at the retention times of the impurities.[2][4]

  • Linearity: Prepare a series of at least five concentrations of the impurity standard ranging from the LOQ to 150% of the specification limit.[2][4][12] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples of this compound spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.[2]

  • Precision (Repeatability): Perform at least six replicate injections of a standard solution of the impurity at 100% of the specification limit and calculate the RSD of the peak areas.[2]

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[9]

Mandatory Visualizations

Workflow for Analytical Method Validation

G cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Compare_Criteria Compare with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow of the analytical method validation process.

Logical Relationship of Key Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOD->LOQ

Caption: Interdependencies of analytical method validation parameters.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Analysis of 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for obtaining reliable and accurate data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4-Acetamidosalicylic acid. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection and cross-validation of these techniques for pharmaceutical analysis.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different techniques.[1] This is particularly important when transferring methods between laboratories or when a more sensitive method is required during the drug development lifecycle.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity. A summary of the key performance parameters for representative HPLC and LC-MS/MS methods for a compound structurally similar to this compound is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV DetectorLC-MS/MS (Triple Quadrupole)
Linearity (r²) ≥ 0.998≥ 0.99
Limit of Quantification (LOQ) ~50 ng/mL10 ng/mL[2]
Accuracy 95-105%89% to 98.57%[2]
Precision (%RSD) < 5%2.11% to 13.81%[2]
Selectivity Moderate, potential for interference from matrix componentsHigh, based on mass-to-charge ratio
Matrix Effect Can be significantCan be minimized with appropriate internal standards
Run Time ~10-15 minutes~5-10 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol is based on established methods for similar aromatic acids.[3][4]

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare calibration standards and quality control samples by spiking the blank matrix (e.g., plasma, formulation buffer) with the stock solution.

  • For solid samples, a specific quantity of the sample powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter before injection.[4]

  • For biological samples, perform protein precipitation by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% orthophosphoric acid or formic acid). A typical composition could be a 40:60 (v/v) mixture of acetonitrile and acidified water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength of approximately 237 nm.[3]

  • Injection Volume: 10-20 µL.

LC-MS/MS Method Protocol

This protocol is adapted from methods developed for structurally similar compounds like 4-acetamidobenzoic acid.[2][5][6]

1. Sample Preparation:

  • Prepare stock solutions, calibration standards, and quality control samples as described for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.[2]

  • For biological samples, a simple protein precipitation is often sufficient. Add acetonitrile to the sample, vortex, and centrifuge. The clear supernatant is then transferred for injection.[2][5]

2. Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using 0.2% formic acid in water (Solvent A) and 0.2% formic acid in acetonitrile (Solvent B).[2]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of the standards into the mass spectrometer.

Cross-Validation Workflow and Comparison Logic

To ensure the integrity of analytical data when switching between methods, a thorough cross-validation process is essential. The following diagrams illustrate the workflow for cross-validation and the logical comparison between HPLC and LC-MS/MS methods.

CrossValidationWorkflow start Start: Need for Method Cross-Validation define_criteria Define Acceptance Criteria (e.g., based on FDA/EMA guidelines) start->define_criteria prepare_samples Prepare a Set of Validation Samples (Spiked matrix, incurred samples) define_criteria->prepare_samples analyze_hplc Analyze Samples using Validated HPLC-UV Method prepare_samples->analyze_hplc analyze_lcms Analyze Samples using Validated LC-MS/MS Method prepare_samples->analyze_lcms compare_results Statistically Compare the Results (e.g., Bland-Altman plot, %difference) analyze_hplc->compare_results analyze_lcms->compare_results decision Do Results Meet Acceptance Criteria? compare_results->decision pass Cross-Validation Successful Methods are interchangeable decision->pass Yes fail Investigate Discrepancies (e.g., matrix effects, selectivity) decision->fail No

Figure 1. Experimental workflow for the cross-validation of analytical methods.

MethodComparison analyte This compound Analysis hplc HPLC-UV Method analyte->hplc lcms LC-MS/MS Method analyte->lcms hplc_pros Pros: - Robust and reliable - Widely available - Lower cost hplc->hplc_pros hplc_cons Cons: - Lower sensitivity - Potential for interference - Longer run times hplc->hplc_cons lcms_pros Pros: - High sensitivity and selectivity - Shorter run times - Less susceptible to matrix effects with IS lcms->lcms_pros lcms_cons Cons: - Higher cost and complexity - Requires specialized expertise - Potential for ion suppression/enhancement lcms->lcms_cons

Figure 2. Logical comparison of HPLC-UV and LC-MS/MS methods.

References

A Comparative Analysis of the Anti-Inflammatory Potency of 4-ASA and 5-ASA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA), two structurally similar compounds used in the treatment of inflammatory bowel disease (IBD). By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to be a valuable resource for researchers in the field.

Executive Summary

While both 4-ASA and 5-ASA are utilized for their anti-inflammatory effects in IBD, this guide reveals significant differences in their mechanisms of action and potency. Notably, a review suggests that 4-ASA may be approximately 50% more potent than 5-ASA in a clinical context, necessitating a lower therapeutic dose.[1] However, in vitro studies present a more nuanced and sometimes conflicting picture. 5-ASA demonstrates a broad-spectrum anti-inflammatory profile, including the inhibition of leukotriene synthesis and potent scavenging of reactive oxygen species.[2][3] In contrast, 4-ASA appears to be ineffective in these particular mechanisms, with its primary mode of action suggested to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] Clinical trials have shown comparable efficacy in maintaining remission in Crohn's disease, adding another layer of complexity to the comparison.[4][5] This guide will delve into the available data to elucidate these differences.

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data comparing the anti-inflammatory effects of 4-ASA and 5-ASA from in vivo and in vitro studies.

Parameter4-ASA5-ASAStudy TypeKey Findings
Inhibition of Interleukin-1 (IL-1) Generation EffectiveEffectiveIn vivo (TNBS-induced colitis in rats)Both compounds at 50 µg/kg significantly decreased colonic IL-1 generation and inflammation severity after three weeks of treatment.[6][7]
Inhibition of Interleukin-1 (IL-1) Content and Release No effectEffectiveIn vitro (Organ culture of human colonic biopsies)5-ASA (100 µg/ml) reduced IL-1 content and release, while 4-ASA (up to 100 µg/ml) had no effect.[6][7]
Inhibition of Leukotriene B4 (LTB4) Synthesis No effectEffectiveIn vitro (Isolated human colonic mucosal cells)5-ASA caused a dose-dependent decrease in LTB4 synthesis, while 4-ASA had no effect on either LTB4 or PGE2 production.[2]
Reactive Oxygen Species (ROS) Scavenging IneffectiveEffectiveReview of in vitro studies5-ASA is a potent scavenger of free radicals, whereas 4-ASA is reported to be ineffective.[3]
Clinical Efficacy (Maintenance of Remission in Crohn's Disease) 36% relapse rate (1.5 g/day )38% relapse rate (1.5 g/day )Clinical Trial (Double-blind, randomized)No statistically significant difference in relapse rates after one year of treatment.[4][5]

Mechanisms of Action: A Divergent Path

While structurally similar, 4-ASA and 5-ASA appear to exert their anti-inflammatory effects through distinct primary mechanisms.

5-Aminosalicylic Acid (5-ASA): The anti-inflammatory action of 5-ASA is multifaceted and well-documented. A key mechanism is its activity as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[8] Activation of PPAR-γ leads to the downstream inhibition of the pro-inflammatory NF-κB signaling pathway.[9] Furthermore, 5-ASA is known to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, and it is a potent scavenger of reactive oxygen species.[10][11]

4-Aminosalicylic Acid (4-ASA): The mechanism of 4-ASA is less definitively established but appears to diverge from that of 5-ASA. It is suggested that 4-ASA's primary anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway.[3] However, unlike 5-ASA, it does not seem to inhibit the lipoxygenation of arachidonic acid to the same extent and is considered an ineffective radical scavenger.[2][3] There is currently no strong evidence to suggest that 4-ASA is a PPAR-γ agonist.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Inflammatory Signaling Pathways and Points of Intervention cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, LPS Receptor Receptor IKK IKK Complex Receptor->IKK activates Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase Arachidonic_Acid->LOX IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates PPAR-γ PPAR-γ PPAR-γ_n PPAR-γ PPAR-γ->PPAR-γ_n translocates Leukotrienes Leukotrienes LOX->Leukotrienes Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_n->Gene_Transcription induces PPAR-γ_n->NF-κB_n inhibits ROS Reactive Oxygen Species 4-ASA 4-ASA 4-ASA->NF-κB_n inhibits (proposed) 5-ASA 5-ASA 5-ASA->PPAR-γ activates 5-ASA->LOX inhibits 5-ASA->ROS scavenges

Caption: Divergent mechanisms of 4-ASA and 5-ASA.

Experimental Workflow: TNBS-Induced Colitis in Rats Fasting 24-hour Fasting Anesthesia Anesthesia Fasting->Anesthesia Induction Induction of Colitis (Intrarectal TNBS in Ethanol) Anesthesia->Induction Treatment Treatment Groups: - Vehicle Control - 4-ASA (e.g., 50 µg/kg) - 5-ASA (e.g., 50 µg/kg) Induction->Treatment Monitoring Daily Monitoring (Weight, Stool Consistency) Treatment->Monitoring Sacrifice Sacrifice at Endpoint (e.g., 3 weeks) Monitoring->Sacrifice Analysis Colon Excision and Analysis: - Macroscopic Scoring - Histology - Cytokine Measurement (e.g., IL-1) Sacrifice->Analysis

Caption: Workflow for in vivo comparison.

Experimental Protocols

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

This in vivo model is frequently used to induce a colitis that shares some histopathological features with human Crohn's disease.

Objective: To evaluate the in vivo anti-inflammatory efficacy of 4-ASA and 5-ASA in a chemically-induced model of colitis.

Materials:

  • Male Wistar rats (180-220g)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • 4-ASA and 5-ASA

  • Vehicle for drug administration (e.g., saline)

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Catheter for intrarectal administration

Procedure:

  • Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Withhold food for 24 hours before the induction of colitis, with free access to water.

  • Anesthesia: Anesthetize the rats using an appropriate method.

  • Induction of Colitis:

    • Prepare a solution of TNBS in 50% ethanol.

    • Gently insert a catheter into the rectum to a depth of approximately 8 cm.

    • Slowly instill the TNBS solution into the colon.

    • Keep the rat in a head-down position for a few minutes to prevent leakage.

  • Treatment:

    • Divide the rats into treatment groups: Vehicle control, 4-ASA (e.g., 50 µg/kg), and 5-ASA (e.g., 50 µg/kg).

    • Administer the respective treatments daily (e.g., by oral gavage) for the duration of the study (e.g., 3 weeks).

  • Monitoring: Monitor the rats daily for changes in body weight, stool consistency, and signs of distress.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the rats.

    • Excise the colon and score for macroscopic signs of inflammation (e.g., ulceration, thickening).

    • Collect tissue samples for histological analysis to assess the extent of inflammation and tissue damage.

    • Homogenize a section of the colon to measure the concentration of inflammatory cytokines, such as IL-1, using an ELISA kit.

Organ Culture of Human Colonic Biopsies for Interleukin-1 Assessment

This ex vivo model allows for the study of drug effects on cytokine production in human intestinal tissue.

Objective: To determine the direct effect of 4-ASA and 5-ASA on the production and release of IL-1 from inflamed human colonic tissue.

Materials:

  • Colonic biopsy specimens from patients with active ulcerative colitis

  • Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, penicillin, and streptomycin

  • 4-ASA and 5-ASA stock solutions

  • Sterile culture plates

  • Incubator (37°C, 5% CO2)

  • ELISA kit for human IL-1

Procedure:

  • Biopsy Collection: Obtain fresh colonic biopsies from the inflamed mucosa of patients with active ulcerative colitis during endoscopy.

  • Tissue Preparation:

    • Immediately place the biopsies in ice-cold culture medium.

    • In a sterile environment, wash the biopsies several times with fresh medium.

    • Place individual biopsies onto sterile support grids (e.g., lens paper) in a culture dish.

  • Organ Culture:

    • Add culture medium to the dish until it reaches the level of the support grid, ensuring the tissue is at the air-liquid interface.

    • Prepare culture media containing different concentrations of the test drugs: vehicle control, 4-ASA (e.g., 25, 50, 100 µg/ml), and 5-ASA (e.g., 25, 50, 100 µg/ml).

    • Add the prepared media to the respective culture wells.

  • Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Sample Collection:

    • After incubation, collect the culture medium from each well and store at -80°C for analysis of released IL-1.

    • Collect the tissue from each well, weigh it, and homogenize it to determine the tissue content of IL-1.

  • IL-1 Measurement:

    • Quantify the concentration of IL-1 in both the culture medium and the tissue homogenates using a specific ELISA kit, following the manufacturer's instructions.

    • Normalize the IL-1 levels to the weight of the tissue.

Conclusion

The anti-inflammatory potencies of 4-ASA and 5-ASA are not easily interchangeable, despite their structural similarities. While one review and some clinical data suggest 4-ASA may be more potent or equally effective in vivo, in vitro mechanistic studies indicate that 5-ASA has a broader range of anti-inflammatory actions, including inhibition of leukotriene synthesis and ROS scavenging, which are absent in 4-ASA. The conflicting data on IL-1 inhibition between in vivo and in vitro models highlights the complexity of their pharmacological actions and suggests that their efficacy may be context- and model-dependent. For researchers and drug development professionals, these findings underscore the importance of a multi-faceted approach to evaluating and comparing the anti-inflammatory potential of these aminosalicylates, moving beyond simple structural analogy to a deeper understanding of their distinct molecular mechanisms. Further head-to-head studies providing quantitative data such as IC50 and EC50 values across a range of inflammatory targets are warranted to fully elucidate the comparative potency of these two important therapeutic agents.

References

A Comparative Guide to the Stability of 4-Acetamidosalicylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of 4-Acetamidosalicylic acid and its key structural analogs: 5-Aminosalicylic acid (Mesalazine), Acetylsalicylic acid, and Salicylic acid. The information presented is based on available experimental data and established principles of chemical degradation.

Executive Summary

The stability of salicylic acid derivatives is of paramount importance in drug development, influencing formulation, storage, and therapeutic efficacy. This guide outlines the relative stability of this compound and its analogs under various stress conditions, including hydrolysis, oxidation, and photolysis. While direct comparative quantitative data for this compound is limited, its stability profile can be inferred from the behavior of its structural relatives. In general, the susceptibility to degradation is highly dependent on the nature and position of the functional groups on the benzene ring.

Comparative Stability Analysis

The stability of these compounds is primarily influenced by the presence of ester, amide, and phenolic hydroxyl groups, which are susceptible to hydrolysis and oxidation.

CompoundStructureKey Functional GroupsPredicted Relative StabilityPrimary Degradation Pathways
This compound this compound structureCarboxylic acid, Phenolic hydroxyl, AmideModerately StableAmide hydrolysis, Decarboxylation, Oxidation
5-Aminosalicylic acid (Mesalazine) Mesalazine structureCarboxylic acid, Phenolic hydroxyl, Aromatic amineLeast StableOxidation, Decarboxylation
Acetylsalicylic acid Acetylsalicylic acid structureCarboxylic acid, EsterModerately Stable (Moisture sensitive)Ester hydrolysis
Salicylic acid Salicylic acid structureCarboxylic acid, Phenolic hydroxylMost StableDecarboxylation (at high temperatures), Oxidation

Inferred Stability of this compound:

The stability of this compound is predicted to be greater than that of 5-Aminosalicylic acid (mesalazine). The acetylation of the amino group in this compound reduces the electron-donating nature of the nitrogen atom, making the aromatic ring less susceptible to oxidation compared to the free amino group in mesalazine. Studies have shown that 5-aminosalicylic acid is more easily oxidized than 4-aminosalicylic acid, suggesting that the position of the amino group is critical for stability[1]. N-acetylation is a common strategy to improve the stability of amine-containing drugs.

Compared to acetylsalicylic acid, this compound lacks the ester linkage, making it not susceptible to ester hydrolysis, which is the primary degradation pathway for acetylsalicylic acid, especially in the presence of moisture. However, the amide bond in this compound can undergo hydrolysis under strong acidic or basic conditions, although amides are generally more stable to hydrolysis than esters.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] A typical forced degradation study involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

General Protocol for Forced Degradation of Salicylic Acid Analogs

This protocol is a generalized procedure based on common practices for small molecule drug substances.[3][4][5][6]

1. Sample Preparation:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid. Heat at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide. Keep at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 30 minutes to 8 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 70-100°C) for a specified period (e.g., 24-72 hours).

  • Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration, according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

4. Data Presentation:

  • Quantify the amount of parent drug remaining and the amount of each degradation product formed.

  • Present the data in a table showing the percentage of degradation under each stress condition.

Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound and its analogs.

G cluster_hydrolysis Amide Hydrolysis cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation 4-ASA This compound 4-amino 4-Aminosalicylic acid 4-ASA->4-amino + H2O (Acid/Base) acetic_acid Acetic acid 4-ASA->acetic_acid + H2O (Acid/Base) 4-amino_decarb 4-Aminosalicylic acid 3-aminophenol 3-Aminophenol 4-amino_decarb->3-aminophenol Heat co2_decarb CO2 4-amino_decarb->co2_decarb Heat 4-amino_ox 4-Aminosalicylic acid quinone_imine Quinone-imine intermediate 4-amino_ox->quinone_imine [O] polymers Polymeric products quinone_imine->polymers

Figure 1. Predicted Degradation Pathway of this compound.

G cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation 5-ASA 5-Aminosalicylic acid (Mesalazine) quinone_imine_5 Quinone-imine intermediate 5-ASA->quinone_imine_5 [O] polymers_5 Polymeric products quinone_imine_5->polymers_5 5-ASA_decarb 5-Aminosalicylic acid m-aminophenol m-Aminophenol 5-ASA_decarb->m-aminophenol Heat co2_decarb CO2 5-ASA_decarb->co2_decarb Heat

Figure 2. Degradation Pathway of 5-Aminosalicylic acid (Mesalazine).

G cluster_hydrolysis Ester Hydrolysis ASA Acetylsalicylic acid SA Salicylic acid ASA->SA + H2O (Moisture, Acid/Base) acetic_acid_asa Acetic acid ASA->acetic_acid_asa + H2O (Moisture, Acid/Base)

Figure 3. Degradation Pathway of Acetylsalicylic acid.

Conclusion

The stability of this compound and its analogs is a critical factor in their development as therapeutic agents. Based on the analysis of their chemical structures and available stability data for related compounds, this compound is predicted to be more stable than 5-Aminosalicylic acid, primarily due to the reduced susceptibility of the N-acetylated amino group to oxidation. It is also not prone to the ester hydrolysis that readily degrades acetylsalicylic acid. However, it can undergo amide hydrolysis under forced conditions. Salicylic acid remains the most stable among the compared analogs due to the absence of easily hydrolyzable or oxidizable functional groups.

For definitive stability assessment, comprehensive forced degradation studies on this compound are recommended, following the outlined experimental protocols. The development and validation of a stability-indicating analytical method are crucial for accurately quantifying the parent drug and its degradation products. This will enable the establishment of appropriate storage conditions and shelf-life for formulations containing this compound.

References

Safety Operating Guide

Proper Disposal of 4-Acetamidosalicylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Acetamidosalicylic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical waste safely.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear suitable protective gloves tested according to standards like EN 374.[4]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated, use a NIOSH-approved respirator.[5]

  • Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a laboratory fume hood.[6]

Step-by-Step Disposal Procedure

Follow this procedure for the routine disposal of unwanted this compound. This process treats the substance as a hazardous chemical waste, in line with standard laboratory safety practices.

Step 1: Waste Identification and Segregation

  • Classify all unwanted this compound, including contaminated materials from spill cleanups, as hazardous waste.[5][7]

  • Store the waste in a designated container separate from incompatible materials, particularly strong oxidizing agents.[6]

Step 2: Waste Collection and Containment

  • Collect solid this compound waste in a clearly labeled, leak-proof container with a secure lid.[8]

  • The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[7] The label should clearly identify the contents ("this compound Waste") and associated hazards.[8]

  • Do not fill the container to more than 90% of its capacity to prevent spills.[8]

Step 3: On-Site Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated storage area.[8]

  • Ensure the storage area has secondary containment to manage any potential leaks.[7]

  • Laboratories must not accumulate more than 55 gallons of hazardous waste at any one time.[7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal of chemical waste must always comply with local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.[5]

Spill Response and Cleanup

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Use PPE: Before cleaning the spill, don the appropriate PPE as described above.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid generating dust.[3][9]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[6]

  • Dispose: Treat all materials used for the spill cleanup as hazardous waste and dispose of them according to the procedure outlined above.[7]

Disposal of Empty Containers

A container that held this compound must be managed correctly.

  • If the container is completely empty (i.e., all material has been removed by pouring, scraping, etc.), it can typically be disposed of as regular trash.[7]

  • Before disposal, deface or remove all chemical and hazard labels from the empty container.[7]

Chemical and Hazard Data

The following table summarizes key quantitative and identifying information for this compound.

PropertyData
IUPAC Name 4-acetamido-2-hydroxybenzoic acid
CAS Number 50-86-2
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Physical State Powder Solid
Melting Point 255 - 262 °C / 491 - 503.6 °F
GHS Hazard Statements H302: Harmful if swallowed [Warning Acute toxicity, oral]

Sources:[1][3][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal start Unwanted Material: This compound is_spill Is it a spill? start->is_spill containerized_waste Containerized Waste is_spill->containerized_waste No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes ppe_waste 1. Wear Appropriate PPE (Goggles, Gloves) containerized_waste->ppe_waste ppe_spill 1. Don PPE (Goggles, Gloves, Lab Coat) spill_cleanup->ppe_spill contain_spill 2. Sweep Up Material (Avoid Dust) ppe_spill->contain_spill collect_spill 3. Collect Spill Debris & Cleanup Materials contain_spill->collect_spill storage Store in Secure, Ventilated Secondary Containment Area collect_spill->storage collect_waste 2. Collect in Designated Hazardous Waste Container ppe_waste->collect_waste label_waste 3. Secure Lid & Affix Hazardous Waste Label collect_waste->label_waste label_waste->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs disposal Proper Disposal via Licensed Facility contact_ehs->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetamidosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4-Acetamidosalicylic acid in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and ensure a secure work environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.

PPE CategoryItemSpecifications and Usage
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Double-gloving is recommended when handling larger quantities. Ensure gloves are regularly inspected for tears or contamination and changed immediately if compromised.[1][2]
Eye and Face Protection Safety Goggles with Side ShieldsTo protect against dust particles, safety goggles that provide a seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling bulk quantities.[3][4]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[2]
Respiratory Protection N95 Respirator or equivalentWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or its equivalent is necessary to prevent inhalation of airborne particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

  • Preparation and Engineering Controls :

    • Whenever possible, handle this compound powder within a certified chemical fume hood to contain any airborne particles.[5]

    • If a fume hood is not available, work in a well-ventilated area and ensure respiratory protection is worn.

    • Cover the work surface with disposable bench paper to easily clean up any spills.[5]

    • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Weighing and Aliquoting :

    • Use a dedicated scoop or spatula for transferring the powder. Avoid pouring directly from the primary container to minimize dust generation.[5]

    • Tare the weighing vessel before introducing the chemical.

    • Carefully transfer the desired amount of powder to the weighing vessel.

    • Immediately and securely close the primary container after use.

  • Post-Handling :

    • Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface with a damp cloth to collect any residual dust.

    • Dispose of all contaminated disposable materials, including bench paper and gloves, in the designated solid waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to protect the environment and comply with regulations. This compound is not classified as a hazardous waste, allowing for a more straightforward disposal process.[7][8][9]

  • Solid Waste Collection :

    • Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated bench paper, in a designated, clearly labeled, and sealed waste container.[9]

  • Container Labeling :

    • Label the waste container as "Non-Hazardous Solid Waste: this compound". Include the date of initial waste accumulation.[10]

  • Final Disposal :

    • Once the container is full, ensure it is securely sealed.

    • Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise.[7][8] It is imperative to consult and adhere to your institution's specific waste disposal guidelines.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Powder prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Equipment handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose final_doff Doff PPE cleanup_dispose->final_doff Complete Procedure final_wash Wash Hands Thoroughly final_doff->final_wash

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidosalicylic acid
Reactant of Route 2
4-Acetamidosalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.